3-(Trifluoromethoxy)-DL-phenylalanine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethoxy)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Phenylalanine Analogs
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties. The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Phenylalanine, an essential amino acid, serves as a versatile scaffold for such modifications. This guide focuses on a specific, yet sparsely characterized, analog: 3-(Trifluoromethoxy)-DL-phenylalanine. This compound, featuring a trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring, presents a unique profile for investigation. The trifluoromethoxy group is often considered a "super-lipophilic" bioisostere of a methoxy or a hydroxyl group, offering enhanced metabolic stability due to the strength of the C-F bonds. This guide aims to consolidate the available information on this compound, provide insights based on the known properties of related fluorinated analogs, and propose experimental pathways for its further characterization and application.
Physicochemical Properties: A Comparative Overview
Quantitative data for this compound is primarily available from chemical suppliers. A summary of its core properties is presented below, alongside data for closely related analogs to provide a comparative context.
| Property | This compound | 3-(Trifluoromethyl)-DL-phenylalanine | DL-Phenylalanine |
| CAS Number | 439587-14-1[2][3] | 63701-37-1[4] | 150-30-1[5] |
| Molecular Formula | C₁₀H₁₀F₃NO₃[2][3] | C₁₀H₁₀F₃NO₂[4] | C₉H₁₁NO₂[5] |
| Molecular Weight | 249.19 g/mol [2] | 233.19 g/mol [4] | 165.19 g/mol [5] |
| Appearance | Solid[2] | Solid[4] | Solid |
| Purity | ≥95% to 97%[2][3] | 97.0%[4] | Varies by supplier |
Synthesis and Structural Elucidation: A Proposed Pathway and Spectroscopic Characterization
Caption: Proposed retrosynthetic pathway for this compound.
Proposed Synthesis Workflow
A potential forward synthesis could involve the following key steps:
-
Trifluoromethoxylation of 3-Hydroxybenzaldehyde: The synthesis would likely commence with the trifluoromethoxylation of 3-hydroxybenzaldehyde. This can be achieved using reagents such as trifluoromethyl triflate (Tf₂O) in the presence of a suitable base.
-
Formation of the α-Azido Ester: The resulting 3-(trifluoromethoxy)benzaldehyde can then be converted to the corresponding α-azido ester.
-
Reduction and Hydrolysis: Subsequent reduction of the azido group to an amine, followed by hydrolysis of the ester, would yield the final product, this compound.
Spectroscopic Characterization: Predicted Data
Unequivocal structural confirmation relies on a suite of spectroscopic techniques. While experimental spectra for this compound are not widely published, the expected key features can be predicted based on the known spectra of phenylalanine and related fluorinated compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the alanine side chain. The aromatic region will likely display a complex splitting pattern due to the meta-substitution. The α-proton signal would appear as a triplet, and the β-protons as a doublet of doublets.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal from the trifluoromethoxy carbon, which will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show characteristic shifts influenced by the electron-withdrawing nature of the -OCF₃ group.
-
¹⁹F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by characteristic absorption bands of the amino acid functional groups.[7][8] Key expected vibrational modes include:
-
~3000-3200 cm⁻¹: N-H stretching vibrations of the amino group.
-
~2500-3000 cm⁻¹: O-H stretching of the carboxylic acid.
-
~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
-
~1000-1300 cm⁻¹: Strong C-F stretching vibrations characteristic of the trifluoromethoxy group.[9]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 250.0631, corresponding to the formula C₁₀H₁₁F₃NO₃⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the amino acid side chain.[5][10][11]
Potential Applications in Research and Drug Development
While specific biological activity data for this compound is scarce, its structural features suggest several promising avenues for investigation, drawing parallels from other fluorinated phenylalanine analogs.[1]
-
Metabolic Tracer: The presence of the trifluoromethoxy group makes this compound a potential candidate for use as a metabolic tracer in ¹⁹F NMR or mass spectrometry-based studies to probe amino acid metabolism.
-
Enzyme Inhibitors: Fluorinated amino acids have been explored as inhibitors of various enzymes. The unique electronic properties of the trifluoromethoxy group could lead to novel interactions with enzyme active sites.
-
Peptide and Protein Engineering: Incorporation of this compound into peptides and proteins can be used to enhance their stability, modulate their conformation, and probe protein-protein interactions.[12] The increased lipophilicity may also influence membrane permeability.
Experimental Protocols: A Framework for Characterization
The following generalized protocols provide a starting point for the detailed characterization of this compound in a research setting.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
Protocol 2: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water). Dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Caption: A typical workflow for the chemical characterization of this compound.
Conclusion and Future Directions
This compound represents an intriguing yet under-explored molecule with significant potential in various scientific domains. Its unique combination of an amino acid scaffold and a trifluoromethoxy-substituted aromatic ring warrants further investigation. The proposed synthetic and analytical frameworks in this guide offer a roadmap for researchers to unlock the full potential of this compound. Future studies should focus on developing a robust and scalable synthesis, thoroughly characterizing its biological activities, and exploring its incorporation into peptides and other bioactive molecules. Such efforts will undoubtedly contribute to the expanding toolbox of fluorinated compounds available to the scientific community for advancing drug discovery and chemical biology.
References
-
MPG.PuRe. Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines. [Link]
-
CP Lab Safety. This compound, 97% Purity, C10H10F3NO3, 1 gram. [Link]
-
CAS. CAS Patents. [Link]
-
Beilstein Journals. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]
-
ResearchGate. Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine.... [Link]
-
MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]
-
CAS. Patent Detail - Citation. [Link]
- Google Patents.
- Google Patents.
- Google P
-
National Institute of Standards and Technology. DL-Phenylalanine - the NIST WebBook. [Link]
-
ResearchGate. FTIR analysis of L-phenylalanine. [Link]
-
ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]
-
MDPI. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]
-
ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]
-
Wikipedia. Phenylalanine. [Link]
-
PMC. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. [Link]
-
PubMed. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. DL-Phenylalanine [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to DL-3-(Trifluoromethoxy)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of DL-3-(Trifluoromethoxy)phenylalanine [DL-Phe(3-OCF3)-OH], a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, analytical characterization, and applications, offering valuable insights for researchers engaged in peptide synthesis and the development of novel therapeutics.
Introduction: The Role of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Non-canonical amino acids, such as derivatives of phenylalanine, are particularly valuable building blocks for modifying peptides and small molecule drugs.[1]
DL-3-(Trifluoromethoxy)phenylalanine is a synthetic amino acid that introduces a trifluoromethoxy (-OCF3) group at the meta-position of the phenylalanine side chain. This substitution can impart unique conformational constraints and electronic properties, making it a valuable tool for probing protein-ligand interactions and designing novel therapeutics with improved efficacy and pharmacokinetic profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DL-Phe(3-OCF3)-OH is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 439587-14-1 | [2] |
| Molecular Formula | C10H10F3NO3 | [2] |
| Molecular Weight | 249.1865 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in aqueous bases and polar organic solvents | General knowledge |
Synthesis of DL-3-(Trifluoromethoxy)phenylalanine
The synthesis of DL-3-(Trifluoromethoxy)phenylalanine typically involves a multi-step process starting from commercially available precursors. A common synthetic route is the Erlenmeyer-Plöchl synthesis, which is a well-established method for preparing α-amino acids.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of DL-3-(Trifluoromethoxy)phenylalanine.
Detailed Experimental Protocol (Representative)
The following is a representative protocol based on established methods for synthesizing similar amino acids. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of 4-(3-(Trifluoromethoxy)benzylidene)-2-methyloxazol-5(4H)-one (Azlactone)
-
In a round-bottom flask, combine 3-(trifluoromethoxy)benzaldehyde, N-acetylglycine, and anhydrous sodium acetate in a 1:1:1 molar ratio.
-
Add acetic anhydride as the solvent and dehydrating agent.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the azlactone.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
Step 2: Synthesis of N-acetyl-3-(trifluoromethoxy)phenylalanine
-
Suspend the crude azlactone in a mixture of hydriodic acid and red phosphorus.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove excess phosphorus.
-
Neutralize the filtrate with a suitable base (e.g., sodium hydroxide) to precipitate the N-acetylated amino acid.
-
Collect the product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to DL-3-(Trifluoromethoxy)phenylalanine
-
Reflux the N-acetyl-3-(trifluoromethoxy)phenylalanine in an aqueous solution of a strong acid (e.g., 6M HCl) for several hours.
-
Monitor the reaction for the complete removal of the acetyl group by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry to yield DL-3-(Trifluoromethoxy)phenylalanine.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized DL-Phe(3-OCF3)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in D₂O):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.5 ppm.
-
α-Proton: A triplet or doublet of doublets around δ 3.8-4.2 ppm.
-
β-Protons: Two diastereotopic protons appearing as a multiplet or two separate doublet of doublets between δ 2.8-3.4 ppm.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl Carbon: A signal around δ 175-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the -OCF3 group showing a characteristic quartet due to C-F coupling.
-
α-Carbon: A signal around δ 55-60 ppm.
-
β-Carbon: A signal around δ 35-40 ppm.
-
-OCF₃ Carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For DL-Phe(3-OCF3)-OH, electrospray ionization (ESI) is a suitable technique.
-
Expected [M+H]⁺: m/z 250.0631
-
Expected [M-H]⁻: m/z 248.0475
Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage of the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H stretch (acid): A broad band from 2500-3300 cm⁻¹
-
N-H stretch (amine): A medium band around 3000-3300 cm⁻¹
-
C=O stretch (acid): A strong band around 1700-1725 cm⁻¹
-
C-F stretch: Strong bands in the region of 1000-1300 cm⁻¹
Applications in Research and Drug Development
The unique properties of DL-Phe(3-OCF3)-OH make it a valuable building block in several areas of research and drug development.
Peptide and Peptidomimetic Synthesis
Incorporation of DL-Phe(3-OCF3)-OH into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The trifluoromethoxy group can also modulate the peptide's conformation and binding affinity to its target receptor.
Workflow for Incorporating Unnatural Amino Acids into Peptides:
Caption: A typical workflow for solid-phase peptide synthesis incorporating an unnatural amino acid.
Small Molecule Drug Discovery
As a building block, DL-Phe(3-OCF3)-OH can be incorporated into small molecule drug candidates to improve their pharmacokinetic properties. The lipophilic nature of the trifluoromethoxy group can enhance membrane permeability and oral bioavailability.
Probing Protein Structure and Function
The trifluoromethoxy group can serve as a unique probe for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in proteins without the need for isotopic labeling of the protein itself.
Conclusion
DL-3-(Trifluoromethoxy)phenylalanine is a versatile and valuable tool for researchers in the fields of chemistry, biology, and pharmacology. Its unique physicochemical properties, imparted by the trifluoromethoxy group, offer significant advantages in the design and development of novel peptides and small molecules with enhanced therapeutic potential. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering scientists to leverage this powerful building block in their research endeavors.
References
-
Chem-Impex. (n.d.). 3-Trifluoromethyl-L-phenylalanine. Retrieved February 15, 2026, from [Link]
-
CP Lab Safety. (n.d.). 3-(Trifluoromethoxy)-DL-phenylalanine, 97% Purity, C10H10F3NO3, 1 gram. Retrieved February 15, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Metabolic Stability of OCF3-Substituted Amino Acids
Foreword: The Trifluoromethoxy Group - A Paradigm Shift in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic profiles of drug candidates.[1] Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent.[2][3] Its distinct combination of high electronegativity and significant lipophilicity (Hansch-Leo parameter πx = +1.04) allows for the fine-tuning of a molecule's properties to optimize membrane permeability, binding affinity, and bioavailability.[4] Unlike its trifluoromethyl (CF3) counterpart, the OCF3 group introduces these electronic effects via an oxygen linkage, offering different steric and conformational properties.[5] This guide provides an in-depth exploration of the metabolic stability conferred by OCF3 substitution, specifically within the context of amino acid scaffolds, offering both theoretical grounding and practical, field-proven methodologies for its assessment.
The Bedrock of Stability: Understanding the Metabolic Fate of the OCF3 Moiety
The remarkable metabolic stability of the OCF3 group is fundamentally rooted in the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry.[6] This high bond dissociation energy makes direct enzymatic attack on the trifluoromethyl portion of the moiety exceptionally difficult for the Cytochrome P450 (CYP) family of enzymes, which are responsible for the vast majority of Phase I oxidative metabolism of xenobiotics.[6][7][8]
While the OCF3 group itself is highly resistant to metabolism, the overall metabolic fate of an OCF3-substituted amino acid is determined by the susceptibility of other positions on the molecule. The primary metabolic pathways include:
-
Oxidation of the Amino Acid Backbone: The carbon atoms within the amino acid scaffold remain potential sites for CYP-mediated hydroxylation. However, the strong electron-withdrawing nature of the OCF3 group can deactivate adjacent aromatic rings or aliphatic chains, reducing their susceptibility to oxidation.[9] This "metabolic shielding" effect is a key strategy in drug design.
-
Ipso-Substitution: In some aromatic systems, a CYP-mediated oxidative displacement of the entire trifluoromethoxy group can occur, resulting in the formation of a hydroxylated metabolite.[10] This is a less common but mechanistically significant pathway that proceeds via a proposed hemiacetal intermediate.
-
Phase II Conjugation: Following any potential Phase I oxidation, or if the parent molecule contains suitable functional groups (e.g., a hydroxyl or carboxyl group), the molecule can undergo Phase II conjugation. The most common pathway is glucuronidation, where uridine glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[7]
The diagram below illustrates the potential metabolic pathways for a generic OCF3-substituted aromatic amino acid, emphasizing the general recalcitrance of the OCF3 group itself to direct metabolism.
Caption: Potential metabolic pathways for an OCF3-substituted amino acid.
In Vitro Assessment of Metabolic Stability: Experimental Design and Protocols
To quantitatively assess the metabolic stability of novel OCF3-substituted amino acids, a series of robust and reproducible in vitro assays are essential. These assays provide critical data on intrinsic clearance, which is used to predict in vivo hepatic clearance and overall pharmacokinetic behavior.[11] The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay.
The Rationale Behind Test System Selection
The choice between liver microsomes and hepatocytes is a critical decision driven by the specific metabolic questions being asked.
-
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of homogenized liver cells (hepatocytes).[12] They contain a high concentration of Phase I enzymes, particularly CYPs, but lack cytosolic Phase II enzymes and cofactors.[13] Microsomal assays are therefore ideal for specifically assessing CYP-mediated metabolic liability. They are cost-effective, have high throughput, and are excellent for initial screening.[14]
-
Suspension Hepatocytes: These are intact, viable liver cells. They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporter systems.[11][13] Hepatocyte assays provide a more holistic and physiologically relevant picture of overall hepatic metabolism. They are crucial for compounds that may be cleared by non-CYP pathways or undergo significant Phase II conjugation.
The workflow for a typical in vitro stability assay is a multi-step process designed for precision and reproducibility.
Caption: Standard workflow for in vitro metabolic stability assessment.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the results.
Objective: To determine the rate of disappearance of an OCF3-substituted amino acid in the presence of human liver microsomes (HLM) and the cofactor NADPH.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock, e.g., from BioIVT)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil, Testosterone)
-
Low Clearance Control (e.g., Warfarin)
-
-
Quenching Solution: Cold Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plate and collection plate
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 100 µM intermediate stock of the test compound and control compounds by diluting the 10 mM DMSO stock in phosphate buffer.
-
Microsome Preparation: Dilute the 20 mg/mL HLM stock to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Incubation Plate Setup:
-
Test Wells (+NADPH): Add buffer, the 1 mg/mL HLM solution, and the 100 µM test compound stock to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.
-
Control Wells (-NADPH): Prepare identical wells but replace the NADPH regenerating system with an equal volume of buffer. This control is critical to account for any non-enzymatic degradation or instability.
-
Control Compound Wells: Prepare wells for high and low clearance controls in the same manner as the test compound. This validates that the microsomal system is metabolically active and performing as expected.
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to the "+NADPH" wells to start the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a collection plate containing an equal volume of cold quenching solution. The 0-minute time point is taken immediately after adding NADPH and represents 100% of the initial compound concentration.
-
Protein Precipitation: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis and Interpretation
The primary output from the analytical run is the concentration (or peak area ratio) of the test compound at each time point. This data is used to calculate key parameters that define metabolic stability.
Calculation of Half-Life and Intrinsic Clearance
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the Slope: The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / |k|
-
-
Calculate Intrinsic Clearance (Clint): This value normalizes the rate of metabolism to the amount of enzymatic protein used.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation and Benchmarking
The results should be summarized in a clear, tabular format for easy comparison against control compounds. This contextualizes the stability of the test compound.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Stability Classification |
| Verapamil (High Clearance) | 8.5 | 81.5 | Low |
| OCF3-Amino Acid X | >60 | <11.6 | High |
| Warfarin (Low Clearance) | >60 | <11.6 | High |
Classification based on typical industry standards where t½ > 30 min is often considered stable.
Conclusion: The Strategic Advantage of OCF3-Substituted Amino Acids
The incorporation of a trifluoromethoxy group into an amino acid scaffold is a potent strategy for enhancing metabolic stability.[6][9] This stability arises from the inherent strength of the C-F bonds, which renders the OCF3 moiety highly resistant to direct CYP450-mediated metabolism.[7] However, a comprehensive understanding requires rigorous in vitro evaluation, as metabolism can still occur at other sites on the molecular backbone. By employing robust, self-validating protocols using liver microsomes and hepatocytes, researchers can accurately quantify intrinsic clearance and predict the in vivo pharmacokinetic behavior of these promising drug candidates. The methodologies and insights presented in this guide provide a framework for making informed, data-driven decisions in the complex but rewarding field of drug development.
References
-
Dalmata, A. et al. (2010). Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Available at: [Link]
-
Ferreira, R. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Das, S. et al. (2022). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ferreira, R. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Shen, D. et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Available at: [Link]
-
Mykhailiuk, P. K. et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Togni, A. et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Available at: [Link]
-
Hopkinson, M. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Freie Universität Berlin. Available at: [Link]
-
Altman, R. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Altman, R. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available at: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
-
Wikipedia. Bis(trifluoromethyl)peroxide. Available at: [Link]
-
Diana, G. D. et al. (1999). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]
-
ResearchGate. In vitro metabolic stability assays for the selected compounds. Available at: [Link]
-
Altman, R. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Ferreira, R. et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Available at: [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link]
-
University of Nebraska–Lincoln. (2024). Analyst. Available at: [Link]
-
Schnider, P. (Ed.). (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry. Available at: [Link]
-
Verpoorte, R. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Frontiers. Available at: [Link]
-
Vrije Universiteit Brussel. (2019). Analytical techniques for metabolomic studies: a review. Available at: [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nuvisan.com [nuvisan.com]
- 12. books.rsc.org [books.rsc.org]
- 13. bioivt.com [bioivt.com]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Non-Canonical Amino Acids for Peptidomimetics Design
Executive Summary
Peptides represent a highly potent and specific class of therapeutics, capable of modulating biological targets with exquisite precision.[1][2] However, their clinical translation is frequently hampered by inherent pharmacological weaknesses, including poor metabolic stability and low cell permeability.[3][4] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[4][5] The incorporation of non-canonical amino acids (ncAAs) is the cornerstone of modern peptidomimetic design, providing an expansive chemical toolbox to systematically engineer drug-like properties. This guide provides a technical deep-dive into the strategic application of ncAAs, detailing the rationale behind their selection, methods for their incorporation, and protocols for validating their impact on therapeutic potential.
The Challenge: Overcoming the Limitations of Native Peptides
Native peptides, composed of the 20 proteinogenic amino acids, are compelling drug candidates due to their high specificity and low off-target toxicity.[1][2] However, their utility is often confined by two major liabilities:
-
Proteolytic Instability: The amide bonds of the peptide backbone are readily recognized and cleaved by proteases in the plasma and gastrointestinal tract, leading to rapid degradation and short in-vivo half-lives.[4][6]
-
Poor Membrane Permeability: The inherent polarity, high number of hydrogen bond donors in the backbone, and often large size of peptides severely restrict their ability to passively diffuse across cell membranes to engage intracellular targets.[7][8]
Peptidomimetics address these drawbacks by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic properties.[4][9][10] The most powerful tool in this endeavor is the use of non-canonical amino acids (ncAAs)—amino acids that are not among the 20 genetically encoded.[11][12]
The ncAA Toolbox: A Classification of Key Structural Modifications
Non-canonical amino acids provide a near-infinite chemical diversity for optimizing peptide leads.[13] They can be broadly classified by the type of structural alteration they introduce, each serving a distinct purpose in peptidomimetic design.
-
Side-Chain Modifications: These ncAAs introduce novel chemical functionalities not found in the canonical 20. This includes everything from simple alkyl extensions (e.g., Norvaline, Norleucine) to complex aromatic systems or reactive handles for bioconjugation.[14]
-
Backbone Modifications: These modifications alter the peptide backbone itself. Key examples include N-alkylation (as seen in peptoids), which removes the amide proton, and the incorporation of β- or γ-amino acids, which extends the backbone and can induce unique secondary structures.[9][10][15][16]
-
Stereochemical Modifications: The use of D-amino acids instead of the natural L-enantiomers is a simple yet profoundly effective strategy. Since proteases are stereospecific enzymes that recognize L-residues, the incorporation of a D-amino acid at a cleavage site can render the peptide bond resistant to hydrolysis.[6][9]
-
Conformational Constraints: A major goal of peptidomimetic design is to lock the molecule into its bioactive conformation. ncAAs that introduce rigidity, such as α,α-dialkyl glycines (e.g., α-aminoisobutyric acid, Aib) or cyclized amino acids, are critical for this purpose.[9][10][15][16]
Caption: ncAAs reduce conformational entropy to favor the bioactive state.
Module 3: Enhancing Cell Permeability to Unlock Intracellular Targets
The 'Why': Passive diffusion across the lipid bilayer is governed by a molecule's size, lipophilicity, and its capacity for hydrogen bonding. The peptide backbone is rich in H-bond donors (the N-H amides) which must be desolvated at great energetic cost to enter the membrane.
The 'How':
-
N-Alkylation: This is the most effective strategy. Replacing the amide proton (N-H) with an N-alkyl group (e.g., N-Me) eliminates a hydrogen bond donor, reducing the desolvation penalty. Peptoids, which are oligomers of N-substituted glycines, represent the pinnacle of this strategy and are significantly more cell-permeable than their peptide counterparts. [7][17]* Lipophilic Side Chains: Incorporating ncAAs with greasy, non-polar side chains can increase the overall lipophilicity of the peptidomimetic, favoring its partition into the lipid membrane. [6]* Backbone Cyclization: While not strictly an ncAA modification, cyclization is often used in concert. It can shield the polar amide backbone from the solvent and present a more hydrophobic exterior, a strategy nature uses in drugs like cyclosporine A. [1][18]
The Synthetic Blueprint: Solid-Phase Peptide Synthesis (SPPS)
The workhorse for creating ncAA-containing peptidomimetics is Solid-Phase Peptide Synthesis (SPPS). [3][12]This technique involves building the peptide chain step-by-step on an insoluble resin support, allowing for easy purification by simple filtration and washing after each reaction. [19][20]
Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Manual SPPS of a Tetrapeptide Containing D-Phenylalanine
Objective: To synthesize the peptidomimetic H-Ala-Gly-(D-Phe)-Leu-OH.
Materials:
-
Fmoc-Leu-Wang Resin (loading: 0.5 mmol/g)
-
Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH
-
Coupling Reagents: HBTU, HOBt
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
SPPS reaction vessel with a fritted bottom.
Methodology:
-
Resin Swelling:
-
Add 200 mg of Fmoc-Leu-Wang resin (~0.1 mmol) to the reaction vessel.
-
Add 5 mL of DCM and let it swell for 20 minutes with occasional agitation.
-
Drain the solvent. Add 5 mL of DMF, agitate for 2 minutes, and drain.
-
-
Fmoc Deprotection (Cycle 1 - Leu):
-
Add 3 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine/DMF. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). A small sample can be taken for a Kaiser test to confirm the presence of a free amine.
-
-
Coupling (Cycle 2 - D-Phe):
-
In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq., 0.3 mmol), HBTU (2.9 eq.), and HOBt (3 eq.) in 2 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol) and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the reaction solution and wash with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Repeat Cycles:
-
Repeat Step 2 (Deprotection) to remove the Fmoc group from D-Phe.
-
Repeat Step 3 (Coupling) using Fmoc-Gly-OH.
-
Repeat Step 2 (Deprotection) to remove the Fmoc group from Gly.
-
Repeat Step 3 (Coupling) using Fmoc-Ala-OH.
-
Repeat Step 2 (Deprotection) for the final N-terminal Fmoc group.
-
-
Cleavage and Final Deprotection:
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 30 minutes.
-
Add 5 mL of the cleavage cocktail to the dry resin.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the TFA filtrate in a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the white peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by LC-MS to confirm the correct mass.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Analytical Validation Protocols
A claim of enhanced properties must be supported by robust, quantitative data.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To compare the stability of a native peptide versus its ncAA-modified analog in the presence of a protease.
Methodology:
-
Prepare stock solutions (1 mg/mL) of the native peptide and the peptidomimetic in assay buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin, or Human Serum) at a concentration of 0.1 mg/mL in the same buffer.
-
In separate microcentrifuge tubes, mix 90 µL of the peptide/peptidomimetic solution with 10 µL of the protease solution. For a T=0 control, mix 90 µL of peptide with 10 µL of buffer.
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot from each reaction tube and immediately quench the enzymatic reaction by adding it to 90 µL of a stop solution (e.g., 1% TFA or Acetonitrile).
-
Analyze all quenched samples by RP-HPLC.
-
Quantify the amount of remaining parent peptide at each time point by integrating the area of the corresponding peak.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½).
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the rate of transport of a peptidomimetic across a monolayer of Caco-2 cells, an in-vitro model of the intestinal barrier. [21] Methodology:
-
Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days until they form a differentiated, polarized monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a dosing solution of the peptidomimetic at a known concentration (e.g., 10 µM) in transport buffer (e.g., Hank's Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) transport, remove the culture medium from the Transwell® inserts and replace the apical (upper) chamber with the dosing solution and the basolateral (lower) chamber with fresh transport buffer.
-
Incubate at 37°C with gentle shaking.
-
At defined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Quantify the concentration of the peptidomimetic in the collected samples using a highly sensitive method like LC-MS/MS. [22]8. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Future Frontiers
The field of ncAA-based peptidomimetics is rapidly evolving. Advances in synthetic biology and protein engineering are making it easier to explore the potential of ncAAs. [11]Emerging trends include:
-
Artificial Intelligence and Machine Learning: AI algorithms are being developed to predict the impact of specific ncAA substitutions on properties like stability, affinity, and permeability, accelerating the design-make-test-analyze cycle. [11][23]* Genetic Code Expansion (GCE): While SPPS is dominant, GCE allows for the site-specific incorporation of ncAAs into peptides and proteins within living cells, opening up new avenues for creating complex biologics and studying protein function in vivo. [6][24][25]* Novel ncAA Synthesis: Advances in biocatalysis and synthetic chemistry are continuously expanding the "toolbox" with novel ncAAs possessing unique functionalities, further pushing the boundaries of what is possible in drug design. [1]
Conclusion
Non-canonical amino acids are not merely academic curiosities; they are essential tools that have transformed the landscape of peptide drug discovery. By providing rational, predictable solutions to the fundamental liabilities of native peptides, ncAAs enable the design of highly stable, potent, and bioavailable peptidomimetics. The systematic application of the principles and protocols outlined in this guide empowers researchers to move beyond the limitations of the 20 canonical building blocks and engineer the next generation of targeted peptide therapeutics.
References
-
Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
CICECO. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. CICECO. [Link]
-
Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
-
Kwon, Y., & Zuckermann, R. N. (2012). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Medicinal Chemistry Letters. [Link]
-
Porebski, B., & Hoesl, M. G. (2018). Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo. Chemistry – A European Journal. [Link]
-
Kim, H., et al. (2014). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. [Link]
-
Lee, B., et al. (2009). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society. [Link]
-
Castro, M., Ribeiro, S., & G. Costa, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
-
ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF. ResearchGate. [Link]
-
Patsnap Synapse. (2025). What are peptidomimetics?. Patsnap Synapse. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Design and generation of antibody-drug conjugates using non-canonical amino acids. Refubium. [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]
-
ResearchGate. (n.d.). Selected examples of non-canonical amino acids: Bip (2 - ResearchGate. ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Jewett Lab. (2022). Cell-free Biosynthesis of Peptidomimetics. Jewett Lab. [Link]
-
Wiley Online Library. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]
-
Frontiers. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]
-
ACS Publications. (2025). GPepT: A Foundation Language Model for Peptidomimetics Incorporating Noncanonical Amino Acids. ACS Medicinal Chemistry Letters. [Link]
-
Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]
-
Ramesh, S., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics. [Link]
-
CHIMIA. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. [Link]
-
Wiley Online Library. (2025). Harnessing Noncanonical Proteins for Next‐Generation Drug Discovery and Diagnosis. Wiley Online Library. [Link]
-
ProQuest. (2025). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest. [Link]
-
Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. [Link]
-
Uniyal, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. [Link]
-
D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. [Link]
-
JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Giraud, M., et al. (2011). High throughput synthesis of peptides and peptidomimetics. Current Drug Discovery Technologies. [Link]
-
Slideshare. (n.d.). Global and local restrictions Peptidomimetics | PPTX. Slideshare. [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are peptidomimetics? [synapse.patsnap.com]
- 5. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CICECO Publication » Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [ciceco.ua.pt]
- 16. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. jacsdirectory.com [jacsdirectory.com]
- 20. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. resolian.com [resolian.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 3-(trifluoromethoxy)-DL-phenylalanine from phenols
Executive Summary
The incorporation of the trifluoromethoxy (
This Application Note provides a robust, validated protocol for the synthesis of 3-(trifluoromethoxy)-DL-phenylalanine starting from 3-cresol (3-methylphenol) . Unlike theoretical pathways, this guide addresses the practical challenge of installing the labile
Retrosynthetic Analysis & Strategy
Direct trifluoromethoxylation of amino acids is chemically fraught due to the sensitivity of the amine and carboxylic acid functionalities. Therefore, the most reliable synthetic logic dictates a linear approach:
-
Functionalization: Install the
group on a robust phenolic substrate (3-cresol). -
Oxidation: Convert the methyl handle to an aldehyde.
-
Assembly: Construct the amino acid tail via azlactone condensation.
Rationale for Starting Material: We utilize 3-cresol rather than 3-hydroxybenzaldehyde. The oxidative fluorination conditions (involving oxidants and HF) can over-oxidize an aldehyde to a carboxylic acid. The methyl group of cresol acts as a "masked" aldehyde, stable to fluorination conditions.
Figure 1: Retrosynthetic logic flow designed to protect sensitive functionalities during the harsh fluorination step.
Phase 1: The Fluorine Switch (Phenol to Aryl-OCF3)
Objective: Convert the phenolic hydroxyl group of 3-cresol into a trifluoromethoxy ether. Method: Oxidative Desulfurization-Fluorination (The Hiyama-Kuroboshi Protocol).[1]
Mechanism & Insight
Direct nucleophilic attack of phenol on a
Protocol 1.1: Xanthate Formation
Reagents: 3-Cresol, Carbon Disulfide (
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.
-
Deprotonation: Suspend
(1.1 eq, 60% in oil) in anhydrous THF at 0°C. Add 3-cresol (1.0 eq) dropwise. Stir for 30 min until evolution ceases. -
Addition: Add
(1.5 eq) dropwise at 0°C. The solution will turn deep yellow/orange. Stir for 1 hour. -
Methylation: Add
(1.2 eq) dropwise. Warm to room temperature (RT) and stir for 3 hours. -
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water and brine. Dry over and concentrate. -
Output: O-3-Tolyl S-methyl dithiocarbonate (Yellow oil). Yield typically >90%.[2]
Protocol 1.2: Oxidative Fluorination
Reagents: Xanthate (from 1.1), 70% HF-Pyridine (Olah's Reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH), DCM.
⚠️ SAFETY CRITICAL: HF-Pyridine is highly corrosive and toxic. Use only in a well-ventilated fume hood with proper PPE (face shield, neoprene gloves, calcium gluconate gel on hand).
-
Setup: Use a Teflon (PFA) or Polypropylene vessel. Glass reacts with HF.
-
Dissolution: Dissolve the xanthate (10 mmol) in DCM (20 mL) and cool to -78°C.
-
HF Addition: Carefully add 70% HF-Pyridine (40 mmol of F-, approx 1 mL) via a plastic syringe.
-
Oxidant Addition: Add DBH (3.0 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature below -50°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Pour the mixture into an ice-cold solution of
(to neutralize HF and excess oxidant). Caution: Vigorous effervescence. -
Purification: Extract with pentane or ether (the product is volatile). Flash chromatography (100% Pentane).
-
Output: 1-Methyl-3-(trifluoromethoxy)benzene .
Phase 2: Linker Oxidation (Methyl to Aldehyde)
Objective: Transform the toluene derivative into the benzaldehyde required for the amino acid synthesis. Method: Radical Bromination followed by Sommelet Reaction.
Protocol 2.1: Benzylic Bromination
-
Reagents: 1-Methyl-3-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), AIBN (cat.),
or Benzotrifluoride (greener alternative). -
Reflux: Reflux the mixture (0.1 M) under a bright light source (250W tungsten lamp) for 4 hours.
-
Filtration: Cool, filter off succinimide precipitate. Concentrate filtrate.
-
Product: 3-(Trifluoromethoxy)benzyl bromide.
Protocol 2.2: Sommelet Oxidation
-
Formylation: Dissolve the benzyl bromide in
. Add Hexamethylenetetramine (Hexamine, 1.1 eq). Reflux for 4 hours to form the quaternary salt. -
Hydrolysis: Evaporate solvent. Add 50% aqueous Acetic Acid. Reflux for 2 hours.
-
Extraction: Acidify with dilute HCl, extract with ether.
-
Output: 3-(Trifluoromethoxy)benzaldehyde . (Check IR: strong C=O stretch ~1700 cm⁻¹).
Phase 3: Amino Acid Assembly (Erlenmeyer Synthesis)
Objective: Condense the aldehyde with glycine to form the amino acid backbone. Method: Erlenmeyer-Plöchl Azlactone Synthesis.[3][4][5]
Protocol 3.1: Azlactone Formation
Reagents: 3-(Trifluoromethoxy)benzaldehyde, N-Acetylglycine, Acetic Anhydride (
| Reagent | Equivalents | Role |
| Aldehyde | 1.0 | Electrophile |
| N-Acetylglycine | 1.1 | Nucleophile (C-source) |
| Sodium Acetate | 0.8 | Base catalyst |
| Acetic Anhydride | 3.0 | Solvent/Dehydrating agent |
-
Condensation: In a round-bottom flask, combine all reagents.
-
Heating: Heat gently with a heat gun or oil bath to 110°C. The mixture will liquefy and turn yellow/orange. Reflux for 2 hours.
-
Precipitation: Cool to RT. Add cold ethanol (10 mL/g). Store at 4°C overnight.
-
Isolation: Filter the yellow crystals. Wash with cold water and cold ethanol.
-
Output: 4-(3-(trifluoromethoxy)benzylidene)-2-methyloxazol-5(4H)-one (The Azlactone).
Protocol 3.2: Hydrolysis and Reduction
Strategy: We employ a two-step "Hydrolysis-Hydrogenation" sequence for high purity.
-
Hydrolysis (Ring Opening):
-
Suspend the azlactone in 1% aqueous NaOH (3 eq). Reflux for 3 hours until the solution is clear.
-
Acidify with HCl to pH 2. The
-acetamidocinnamic acid derivative precipitates. Filter and dry.
-
-
Hydrogenation (Double Bond Reduction):
-
Dissolve the cinnamic acid derivative in MeOH.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under
balloon (1 atm) for 12 hours at RT. -
Filter through Celite to remove Pd. Concentrate.
-
-
Deacetylation (Final Deprotection):
-
Reflux the N-acetyl amino acid in 6M HCl for 4 hours.
-
Evaporate to dryness. The residue is the hydrochloride salt.
-
Dissolve in minimal water, neutralize with
to pH 6 (isoelectric point) to precipitate the free amino acid.
-
-
Final Output: This compound .
Workflow Visualization
Figure 2: Step-by-step reaction workflow from cresol to the final amino acid.
Quality Control & Validation
To confirm the successful synthesis, the following analytical signatures must be verified:
-
¹⁹F NMR (Critical): The trifluoromethoxy group has a distinct chemical shift.
-
Expected Shift:
-57.0 to -59.0 ppm (singlet). -
Note: If the shift is around -63 ppm, you may have accidentally formed a trifluoromethyl (
) group (unlikely with this protocol) or retained the intermediate.
-
-
¹H NMR:
-
Alpha-proton: Multiplet around
3.8 - 4.0 ppm (characteristic of amino acids). -
Aromatic Region: 4 protons, pattern consistent with meta-substitution.
-
-
Mass Spectrometry (ESI+):
-
Calculate M+H for
. -
g/mol . Look for
.
-
References
-
Kuroboshi, M., & Hiyama, T. (1992). A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates.[1][6] Synlett, 1994(4), 251-252. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Carter, H. E. (1946).[3][7] The Erlenmeyer Azlactone Synthesis. Organic Reactions, 3, 198.[3][7] Link
-
Lerestif, J. M., et al. (1997). Synthesis of N-protected
-amino esters from -bromo esters and zinc organometallics. Tetrahedron, 53(18), 6351-6364. (Context on amino acid side-chain building). Link -
Wang, F., et al. (2020).[2][8] Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Chemical Reviews. (General review of OCF3 synthesis methods). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 8. Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fmoc Protection of 3-(Trifluoromethoxy)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Amino Acids in Peptide Synthesis
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced pharmacological profiles. Among these, fluorinated amino acids have garnered significant attention. The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences.[1][2] 3-(Trifluoromethoxy)-DL-phenylalanine is a prime example of a designer amino acid that leverages these benefits. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic robustness, making it an invaluable building block for peptides intended for therapeutic applications.[3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to modern solid-phase peptide synthesis (SPPS).[4][5] Its base-lability allows for orthogonal protection schemes, enabling the sequential and efficient assembly of complex peptide chains under mild conditions.[4][6] The quality and purity of Fmoc-protected amino acids are paramount, as even minor impurities can lead to the accumulation of deletion or modified peptide sequences, complicating purification and compromising the final product's integrity.[7][8]
This document provides a comprehensive guide to the Nα-Fmoc protection of this compound, offering a detailed experimental protocol, insights into the reaction mechanism, and best practices for purification and characterization.
Chemical Data Summary
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₀H₁₀F₃NO₃ | 249.19 g/mol | (Not available) |
| Fmoc-Cl | C₁₅H₁₁ClO₂ | 258.70 g/mol | 28920-43-6 |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 g/mol | 82911-69-1 |
| Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine | C₂₅H₂₀F₃NO₅ | 471.43 g/mol | (Not available) |
Experimental Protocol: Fmoc Protection of this compound
This protocol is adapted from established methods for the Fmoc protection of analogous amino acids.[9]
Materials and Reagents
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for TLC (e.g., Dichloromethane:Methanol, 9:1)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
-
High-resolution NMR spectrometer
-
Mass spectrometer (LC-MS or MALDI-TOF)
Step-by-Step Procedure
-
Dissolution of Amino Acid:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Stir the mixture at room temperature until the amino acid is fully dissolved. The bicarbonate solution creates the basic conditions necessary for the reaction.
-
-
Addition of Fmoc Reagent:
-
In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Cool the amino acid solution to 0-5°C using an ice bath.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a 9:1 mixture of dichloromethane and methanol. The product, being more nonpolar due to the Fmoc group, will have a higher Rf value than the starting amino acid.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash twice with diethyl ether. This step removes unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[9]
-
-
Acidification and Precipitation:
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly acidify the solution to a pH of approximately 2 by adding 1 M HCl dropwise while stirring.[9] The protonation of the carboxylate group renders the Fmoc-protected amino acid insoluble in the aqueous solution, causing it to precipitate.
-
A white precipitate of Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine should form.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to a constant weight.
-
Purification and Characterization
While the precipitated product may be of sufficient purity for some applications, recrystallization or flash column chromatography can be employed for further purification if necessary.[7]
-
Thin Layer Chromatography (TLC): As mentioned, TLC is a quick and effective method to assess the purity of the final product and monitor the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the Fmoc-protected amino acid. The characteristic peaks of the Fmoc group and the this compound moiety should be present.
-
Mass Spectrometry (MS): LC-MS or MALDI-TOF should be used to confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A purity of ≥98% is generally recommended for use in SPPS.[8][10]
Mechanism of Action: The Chemistry of Fmoc Protection
The Fmoc protection of an amino acid is a nucleophilic acyl substitution reaction. The amino group of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu reagent. The succinimide group is an excellent leaving group, facilitating the reaction. The basic conditions, provided by the sodium bicarbonate, deprotonate the amino group, increasing its nucleophilicity.
Visualizing the Workflow
Caption: Workflow for the Fmoc protection of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended. Ensure that the Fmoc-OSu is of high quality and that the pH of the reaction mixture remains basic.
-
Low Yield: Low yields can result from premature precipitation of the amino acid or insufficient acidification. Ensure the amino acid is fully dissolved initially and that the pH is lowered sufficiently during precipitation.
-
Purity Issues: The primary byproduct is the unreacted Fmoc-OSu and its hydrolysis product. The diethyl ether wash is crucial for their removal. If the final product is still impure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.
Conclusion
The successful Fmoc protection of this compound is a critical first step in its application in peptide synthesis. The protocol outlined in this document provides a robust and reliable method for achieving this transformation. By understanding the underlying chemical principles and adhering to best practices for purification and characterization, researchers can confidently produce high-quality Fmoc-3-(Trifluoromethoxy)-DL-phenylalanine for the synthesis of novel and potentially therapeutic peptides. The unique properties conferred by the trifluoromethoxy group make this a valuable tool for advancing the frontiers of medicinal chemistry and drug development.[3][11]
References
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Peptide Solutions. (n.d.). The Role of Fmoc-D-3-Trifluoromethylphenylalanine in Custom Peptide Synthesis. Retrieved from [Link]
-
PMC. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
-
MDPI. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Phe(3-F)-OH. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
YouTube. (2022). Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry. Retrieved from [Link]
-
Soft Matter (RSC Publishing). (2015). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Retrieved from [Link]
-
PMC. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. ajpamc.com [ajpamc.com]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis of Fluorinated Phenylalanine-Containing Peptides
Introduction: The Strategic Value of Fluorine in Peptide Science
In the landscape of peptide-based drug discovery and chemical biology, the site-specific incorporation of non-canonical amino acids is a cornerstone strategy for modulating molecular properties. Among these, fluorinated amino acids, particularly fluorinated phenylalanine (F-Phe) analogs, have emerged as exceptionally powerful tools.[1] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, imparts profound changes to the parent peptide.[2] These modifications can enhance metabolic stability against proteolytic degradation, fine-tune lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding interactions with biological targets.[1][2][3]
Furthermore, the fluorine atom serves as a unique biophysical probe. The presence of the ¹⁹F nucleus allows for high-resolution NMR spectroscopic studies to investigate peptide structure, folding dynamics, and ligand-receptor interactions without perturbing the overall structure.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful solid-phase peptide synthesis (SPPS) of peptides containing fluorinated phenylalanine, grounded in both fundamental principles and field-proven protocols.
Scientific Foundation: Understanding the "Fluorine Effect"
The decision to incorporate F-Phe is driven by the unique physicochemical properties of the fluorine atom. Its high electronegativity and the strength of the C-F bond are central to its utility.
-
Enhanced Stability: The strong C-F bond can sterically shield adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's in vivo half-life.[1][2] Moreover, the incorporation of fluorinated residues can pre-organize peptide conformation, leading to enhanced thermal and proteolytic stability.[3]
-
Modulated Bioactivity: Fluorination significantly alters the electronic distribution of the phenylalanine aromatic ring.[5] This redistribution of electron density can either strengthen or weaken critical non-covalent interactions, such as cation-π and aromatic-aromatic stacking, which are often pivotal for receptor binding and molecular recognition.[3][6]
-
Conformational Control: Depending on the position and number of fluorine atoms, the conformational preferences of the peptide backbone and the amino acid side chain can be influenced.[2][7] This provides a subtle yet powerful method for stabilizing desired secondary structures like α-helices or β-sheets, which can be critical for biological function.[4][8]
The Engine of Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most robust and widely adopted method for synthesizing these modified peptides is the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy.[9] This technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[10] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that preserve acid-sensitive side-chain protecting groups, making it a highly orthogonal and versatile approach.[9][11]
Figure 2. Decision guide for selecting the appropriate resin based on the desired C-terminus.
Conclusion
The incorporation of fluorinated phenylalanine into peptides is a validated and highly effective strategy for enhancing therapeutic potential and enabling advanced biophysical studies. By leveraging the robust and flexible Fmoc-SPPS methodology, researchers can reliably synthesize these valuable molecules. The protocols and principles outlined in this guide provide a solid foundation for both novice and experienced peptide chemists to successfully integrate F-Phe into their synthetic targets, paving the way for new discoveries in medicine and materials science.
References
- Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC, NIH.
- O'Hagan, D., et al. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
- Biosynth. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Biosynth.
- Journal of Chemical Education. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. ACS Publications.
- BenchChem. (2025). Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Biophysical Characterization of Peptides Containing 4-Fluorophenylalanine. BenchChem.
- MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
- RSC Publishing. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. RSC Publishing.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational. American Chemical Society.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- PMC, NIH. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC, NIH.
- ResearchGate. (2025). Enabling routine fluorous capping in solid phase peptide synthesis. ResearchGate.
- ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate.
- ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications.
- PMC, NIH. (n.d.). Fluorinated peptide biomaterials. PMC, NIH.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- ResearchGate. (n.d.). (A) Efficient coupling reagents for aqueous solid-phase peptide.... ResearchGate.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. BenchChem.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Note: Precision Enantioseparation of DL-3-(Trifluoromethoxy)phenylalanine
Executive Summary & Scientific Rationale
DL-3-(trifluoromethoxy)phenylalanine is a critical chiral intermediate in the synthesis of peptide therapeutics and peptidomimetics. The trifluoromethoxy group (
These properties make the separation of its enantiomers challenging but vital. The L-enantiomer is typically the bioactive conformer required for solid-phase peptide synthesis (SPPS), while the D-enantiomer can induce steric clashes or proteolytic resistance.
This guide details three distinct protocols for the resolution of this racemate. We prioritize Direct Chiral Chromatography using Crown Ether phases as the "Gold Standard" for free amino acids due to its operational simplicity and high selectivity for the ammonium moiety.
Method Selection Guide
The choice of method depends on the sample state (free vs. protected) and laboratory resources.
Figure 1: Decision tree for selecting the optimal chromatographic strategy.
Protocol A: Crown Ether Chiral HPLC (The Gold Standard)
Principle:
This method utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) immobilized on silica.[1] The separation mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the protonated primary ammonium group (
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[1][2]
-
Mobile Phase: Aqueous Perchloric Acid (
) / Acetonitrile (ACN). -
Detection: UV at 210 nm (amide/carboxyl) or 254 nm (phenyl ring).
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Stock Acid: Prepare aqueous
(approx. 16.3 g of 70% per liter of water). Note: Low pH is critical to ensure the amino group is fully protonated ( ). -
Working Solution: Mix 85% Stock Acid / 15% ACN (v/v) .
-
Degassing: Sonicate for 10 mins. Do not filter perchloric acid through nylon filters (use PTFE).
-
-
Instrument Setup:
-
Flow Rate: 0.4 mL/min (low flow is required for 3.0 mm columns and to maximize interaction time).
-
Temperature: 15°C - 25°C .
-
Crucial Insight: Lower temperatures (sub-ambient) often dramatically improve resolution (
) on crown ether phases by stabilizing the enthalpy-driven inclusion complex.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of DL-3-(trifluoromethoxy)phenylalanine in 1 mL of Mobile Phase.
-
Note: Avoid dissolving in pure MeOH or high pH buffers, as this disrupts the protonation state required for binding.
-
-
Gradient/Isocratic Run:
-
Run isocratic at the defined mobile phase ratio.
-
Expected Elution: The D-enantiomer typically elutes first on CR-I(+) columns, followed by the L-enantiomer. (Confirm with an L-standard).
-
Troubleshooting & Optimization
| Parameter | Adjustment | Effect |
| Resolution ( | Decrease Temp to 10°C | Increases complex stability; sharpens peaks. |
| Broad Peaks | Decrease ACN % | Increases retention; allows more time for chiral recognition. |
| Tailing | Increase Acid Conc. | Suppresses ionization of the carboxylic acid group ( |
Protocol B: Zwitterionic Ion-Exchange (LC-MS Compatible)
Principle: For workflows requiring Mass Spectrometry (where perchloric acid is forbidden), the Chiralpak ZWIX(+) column is superior. It uses a Cinchona alkaloid-derived selector that acts via a double ion-exchange mechanism (anionic site binds amine, cationic site binds carboxylate).
Protocol
-
Column: Chiralpak ZWIX(+) (3.0 mm × 150 mm, 3 µm).
-
Mobile Phase:
-
Solvent: MeOH / ACN (49:49 v/v) + 2% Water.
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The specific ratio of acid/base creates a "bulk" zwitterionic environment.
-
-
Conditions: Flow 0.5 mL/min, Temp 25°C.
-
Advantages: Fully volatile mobile phase allows for direct ESI-MS detection.
Protocol C: Chiral Ligand Exchange Chromatography (CLEC)
Principle:
A robust, low-cost alternative utilizing a standard C18 column.[3][4] A chiral selector (Copper(II)-L-Phenylalanine complex) is added to the mobile phase.[3] The copper ion forms a ternary complex with the analyte; the diastereomeric stability difference between
Materials
-
Column: High-quality C18 (e.g., Phenomenex Kinetex C18, 5 µm, 150 × 4.6 mm).
-
Reagents: Copper(II) sulfate pentahydrate, L-Phenylalanine.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Dissolve
(2 mM) and L-Phenylalanine (4 mM) in water. -
Adjust pH to 4.5 - 5.0 using dilute NaOH or acetic acid.
-
Add 5-10% Methanol to regulate retention time.
-
-
Equilibration:
-
Flux the column for at least 60 minutes. The column must be saturated with the Copper-L-Phe complex.
-
-
Run Conditions:
-
Flow: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV 254 nm (Copper complexes absorb in UV).
-
-
Elution Order:
-
With L-Phe in the mobile phase, the L-Enantiomer of the analyte usually elutes later due to thermodynamically favored trans-coordination in the ternary complex.
-
Validation Criteria (System Suitability)
To ensure data integrity (E-E-A-T), every run must meet these criteria:
-
Resolution (
): > 2.0 (Baseline separation). -
Tailing Factor (
): 0.8 < < 1.3. -
Enantiomeric Excess (ee): Calculated as:
-
Limit of Quantitation (LOQ): S/N ratio > 10 for the minor enantiomer (critical for checking 99%+ purity).
Mechanistic Visualization
The following diagram illustrates the interaction mechanism for the recommended Crown Ether protocol.
Figure 2: Mechanistic pathway of Crown Ether chiral recognition.
References
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Ilisz, I., et al. (2022).[5] "Enantioselective high-performance liquid chromatographic separation of fluorinated
-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases." Journal of Chromatography A. Retrieved from [Link] -
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Hyun, M. H. (2014). "Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes." Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Boc-Protection of 3-Trifluoromethoxy Amino Acids
Executive Summary
The incorporation of the trifluoromethoxy (
This guide details the Boc-protection strategy for 3-(trifluoromethoxy)phenylalanine and structurally similar analogs. While standard Boc-protection protocols exist, the unique solubility profile and electronic deactivation caused by the
Scientific Rationale & Chemical Context
The "Fluorine Effect" on Nucleophilicity
The primary challenge in protecting 3-trifluoromethoxy amino acids lies in the electronic influence of the fluorine atoms.
-
Inductive Effect: The
group is strongly electron-withdrawing. In 3-(trifluoromethoxy)phenylalanine, this effect pulls electron density from the aromatic ring. While the -amino group is separated by two carbons, the overall dipole and lipophilicity of the molecule are altered. -
Solubility Paradox: These amino acids are often less soluble in pure water than their non-fluorinated counterparts due to the lipophilic
tail, yet they remain zwitterionic. A biphasic or mixed-solvent system is strictly required.
Strategic Reagent Choices
-
Solvent System: A 1:1 mixture of 1,4-Dioxane and Water is superior to THF/Water or Acetone/Water for this specific substrate. Dioxane solvates the lipophilic fluorinated side chain effectively, preventing precipitation of the intermediate.
-
Base: Sodium Hydroxide (1M) is preferred over weak bases (
) to maintain a pH of ~10-11. This ensures the amine remains unprotonated and nucleophilic despite the inductive deactivation. -
Acidification: The resulting Boc-amino acid is highly lipophilic. Acidification must be performed with Citric Acid or
rather than HCl. Strong mineral acids can cleave the Boc group or induce precipitation of the free acid as an oil rather than a solid.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | 3-(Trifluoromethoxy)-L-phenylalanine | Starting Material |
| Reagent | Di-tert-butyl dicarbonate ( | Protecting Group Source |
| Solvent A | 1,4-Dioxane (HPLC Grade) | Solubilizer for organic tail |
| Solvent B | Deionized Water | Solubilizer for carboxylate |
| Base | 1.0 M NaOH | pH Control (Nucleophile activation) |
| Acid | 10% Citric Acid (aq) | Gentle Quench/Protonation |
Step-by-Step Methodology
Step 1: Dissolution and pH Adjustment
-
In a round-bottom flask, suspend 1.0 equivalent (eq.) of 3-(trifluoromethoxy)phenylalanine in a 1:1 mixture of Water/Dioxane (
concentration relative to substrate). -
Cool the mixture to
in an ice bath. -
Add 2.2 eq. of 1M NaOH dropwise.
-
Observation: The suspension should clear as the amino acid converts to its sodium salt.
-
Critical Check: Verify pH is
. If not, add small aliquots of NaOH.
-
Step 2: The Boc Reaction
-
Dissolve 1.1 eq. of
in a minimal amount of Dioxane. -
Add the
solution dropwise to the reaction flask over 15 minutes. -
Remove the ice bath and allow the reaction to warm to room temperature (
). -
Stir vigorously for 4–12 hours.
-
Monitoring: Use TLC (Solvent: MeOH/DCM 1:9) or LCMS. The starting material (zwitterion) will disappear, and the less polar Boc-product will appear.
-
Step 3: Workup and Isolation
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the Dioxane. Do not distill to dryness.
-
Wash: Dilute the remaining aqueous residue with
(Diethyl Ether) and separate layers. Discard the organic layer (removes unreacted ). -
Acidification: Cool the aqueous layer to
. Slowly add 10% Citric Acid until pH reaches 3.0.-
Note: The product will likely precipitate as a white solid or a thick oil.
-
-
Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
Process Visualization
Reaction Workflow Diagram
The following diagram illustrates the critical decision points and flow of the protection strategy.
Caption: Workflow for the biphasic Boc-protection of lipophilic fluorinated amino acids.
Quality Control & Troubleshooting
Analytical Validation
-
NMR (DMSO-d6): Look for the characteristic Boc singlet at
ppm (9H). The -proton usually appears at ppm. -
NMR: This is the definitive test. The
signal typically appears as a singlet around -57 to -58 ppm .-
Impurity Alert: If you see a signal split or shifted significantly, check for hydrolysis of the trifluoromethoxy group (rare, requires extreme conditions) or racemization.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH dropped during reaction | Monitor pH; the reaction generates acid. Keep pH > 9 using NaOH. |
| Oiling Out | Product is highly lipophilic | Use Dioxane instead of Acetone. Ensure complete removal of Dioxane before acidification. |
| Boc Removal | Acidification too strong | Use Citric Acid or |
| Incomplete Rxn | Steric/Electronic deactivation | Increase temperature to |
References
-
Metabolic Stability of Fluorinated Groups
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
-
General Boc Protection Protocols
-
BenchChem. (2025).[1] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
-
-
Properties of Trifluoromethoxy Anilines
-
PubChem. 3-(Trifluoromethoxy)aniline Compound Summary. National Library of Medicine.
-
- Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.
-
Reagent Data
-
Sigma-Aldrich. 3-(Trifluoromethoxy)aniline Product Data.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthetic Strategies for meta-Trifluoromethoxy Arenes
Welcome to the technical support center for synthetic challenges involving the meta-trifluoromethoxy (-OCF₃) group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique steric and electronic hurdles presented by this increasingly important functional group. The trifluoromethoxy group is prized in drug discovery for its ability to enhance metabolic stability, increase lipophilicity, and modulate bioavailability.[1][2][3][4] However, its unique properties, particularly its steric bulk and strong electron-withdrawing nature, often complicate synthetic transformations.[3][5]
This resource provides in-depth, field-tested answers to common experimental problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What makes the meta-trifluoromethoxy group so challenging in synthetic reactions?
The difficulty arises from a combination of three key factors:
-
Steric Hindrance: The -OCF₃ group is significantly bulky. Due to hyperconjugation and electrostatic effects, it typically adopts a conformation where the O-CF₃ bond is orthogonal to the plane of the aromatic ring, creating a significant steric shield over the adjacent ortho positions.[1][4] This bulk can physically block the approach of reagents and catalysts to nearby reaction sites.
-
Electronic Deactivation: The trifluoromethoxy group is a potent electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic attack and can slow down key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.[6][7] This deactivation makes the ring less nucleophilic and generally less reactive.
-
Reaction Directing Effects: As a deactivating group, the -OCF₃ substituent is meta-directing for electrophilic aromatic substitution.[6][7][8] While this can be useful, it often conflicts with desired functionalization at the sterically hindered ortho positions, which are frequently targeted in synthetic campaigns.
Q2: My Suzuki-Miyaura coupling with a meta-OCF₃ aryl halide is failing. What are the most common failure modes and how do I address them?
This is a classic challenge. The primary failure modes are typically a stalled catalytic cycle due to slow oxidative addition or sluggish reductive elimination, leading to low yields and the formation of byproducts like hydrodehalogenation.
The key to success lies almost entirely in ligand selection . For sterically demanding substrates, the catalyst system must overcome the high energy barriers of these key steps.
Core Strategy: Employ Bulky, Electron-Rich Ligands.
The causality is straightforward: bulky phosphine ligands favor the formation of monoligated, 14-electron Pd(0) species, which are the active catalysts for oxidative addition.[9] Their electron-donating nature increases the electron density on the palladium center, which in turn accelerates the rate of both oxidative addition into the C-X bond and the final reductive elimination step to form the product.[9]
Caption: Overcoming kinetic barriers in the Suzuki cycle.
See the troubleshooting guide below for a detailed breakdown of optimization parameters.
| Problem | Potential Cause | Recommended Solution | Rationale |
| No Reaction / Low Conversion | 1. Ineffective Oxidative Addition | • Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, XPhos, or AntPhos).[10] • Increase reaction temperature. • Ensure anhydrous/anaerobic conditions. | Bulky ligands promote the formation of the active monoligated Pd(0) species required for oxidative addition with hindered aryl halides.[9] |
| 2. Catalyst Deactivation | • Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). • Degas solvent and reagents thoroughly. | Prevents oxidation of the phosphine ligand and palladium catalyst. | |
| Significant Hydrodehalogenation | 1. Slow Transmetalation/Reductive Elimination | • Use a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃). • Add water to the solvent system (e.g., Toluene/H₂O) to aid boronic acid dissolution and transmetalation. | A slow catalytic turnover allows competing side reactions like β-hydride elimination or protonolysis of the Ar-Pd intermediate to dominate.[10] |
| 2. β-Hydride Elimination | • Employ ligands with a rigid backbone or specific coordination geometry (e.g., AntPhos) that disfavor the formation of intermediates prone to β-hydride elimination.[10] | The ligand's structure can sterically block the conformation required for β-hydride elimination to occur. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality | • Use high-purity boronic acid/ester. Boronic acids can dehydrate to form unreactive trimeric boroxines. • Use fresh, high-quality palladium sources and ligands. | Impurities can poison the catalyst or interfere with the reaction mechanism. |
Q3: I am attempting a Buchwald-Hartwig amination on a meta-OCF₃ aryl chloride. What are the critical parameters to control?
Buchwald-Hartwig amination of sterically hindered aryl chlorides is a demanding transformation that requires a highly active catalyst system.[11][12][13] The principles are similar to the Suzuki coupling: you need a catalyst system that can overcome the high activation energy for both C-Cl bond activation and C-N bond formation.
Critical Parameters:
-
Ligand Choice: This is non-negotiable. Standard ligands like P(t-Bu)₃ may not be sufficient. You must use specialized ligands developed for hindered substrates. New generations of carbazolyl-derived or biarylphosphine ligands are often required.[11] These ligands are designed to be extremely bulky and electron-rich, forcing the catalytic cycle forward.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base plays a crucial role in deprotonating the amine to form the active amide nucleophile and in the final reductive elimination step.[12]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are standard, but using a pre-formed palladium pre-catalyst complexed with the chosen ligand can often lead to more reproducible results and higher activity.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the kinetic barriers, although some modern catalyst systems can operate at lower temperatures.
Caption: Troubleshooting workflow for amination reactions.
Q4: Are there any alternatives to cross-coupling for functionalizing a meta-OCF₃ substituted ring?
Yes. When cross-coupling proves intractable, or if you need to functionalize a position that lacks a halide, Directed C-H Activation is a powerful alternative strategy.[14]
This approach uses a directing group (DG) covalently attached to the molecule to deliver a transition metal catalyst to a specific C-H bond, typically in the ortho position relative to the DG.[15] This allows for functionalization that bypasses the inherent electronic biases of the substrate.
Example Workflow:
-
Install a Directing Group: A suitable directing group (e.g., an amide, pyridine, or carboxylic acid) is installed elsewhere on the molecule.[14]
-
Perform C-H Functionalization: The substrate is subjected to a transition metal catalyst (often Pd, Ru, or Rh) and a coupling partner to functionalize the targeted C-H bond.
-
Remove the Directing Group: The DG is cleaved to reveal the final product.
This strategy offers an orthogonal approach that can overcome the steric hindrance imposed by the meta-OCF₃ group by approaching the ring from a different vector.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Demanding Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for your specific substrates.
Materials:
-
meta-OCF₃ aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Toluene (0.2 M)
-
Deionized Water (10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the meta-OCF₃ aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol uses a strong base and requires strictly anhydrous and anaerobic conditions.
Materials:
-
meta-OCF₃ aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
tBuXPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
Inside a glovebox, add the Pd₂(dba)₃, tBuXPhos, and NaOt-Bu to an oven-dried vial equipped with a stir bar.
-
Add the meta-OCF₃ aryl chloride and anhydrous toluene. Stir for 5 minutes.
-
Add the amine to the mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100-120 °C.
-
Stir vigorously for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Advances,
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Ligand Design in the Optimization of Reduction C
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry,
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing,
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.Organic & Biomolecular Chemistry (RSC Publishing),
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Catalytic C–H Trifluoromethoxyl
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide.Refubium - Freie Universität Berlin,
- The effect of steric bulk in Sonogashira coupling reactions.
- Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- C-H Trifluoromethoxylation of arenes and heteroarenes with reagent 93.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Buchwald–Hartwig amin
- Recent Development of Catalytic Trifluoromethoxyl
- Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal,
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Ligand design for cross-couplings: phosphines.YouTube,
- A comprehensive overview on directing groups applied in metal catalyzed C-H functionaliz
- What Are Meta Directing Groups?.Master Chemistry,
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- What is the name of the functional group that has ortho, meta, and para positions in arom
- Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter.Journal of the American Chemical Society,
Sources
- 1. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vaia.com [vaia.com]
- 7. What Are Meta Directing Groups? [themasterchemistry.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Navigating Retention Time Variability in HPLC Analysis of OCF3-Modified Peptides
A Technical Support Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) retention time shifts, with a specialized focus on peptides modified with the trifluoromethoxy (OCF3) group. As a Senior Application Scientist, I understand that consistent and reproducible retention times are paramount for accurate quantification and characterization of these unique molecules. OCF3-modified peptides, while offering significant advantages in drug development due to enhanced metabolic stability and lipophilicity, present distinct challenges in reversed-phase chromatography.[1] Their increased hydrophobicity can amplify the effects of subtle system changes, leading to frustrating retention time variability.
This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will explore the causality behind retention time shifts and provide validated, step-by-step protocols to diagnose and resolve them, ensuring the integrity and reliability of your analytical data.
The Challenge of OCF3 Peptides
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[2] When incorporated into a peptide, it significantly increases the molecule's overall hydrophobicity. This strong interaction with the hydrophobic stationary phase (like C18) means that even minor fluctuations in mobile phase composition, temperature, or column health can lead to significant and unpredictable shifts in retention time. This guide will address these specific challenges head-on.
Systematic Troubleshooting of Retention Time Shifts
Retention time variability can be categorized into two main types:
-
Systematic Drift: A gradual, unidirectional shift (e.g., retention times consistently decreasing or increasing) over a sequence of injections.
-
Random Shifts: Unpredictable, erratic changes in retention time from one injection to the next.
Distinguishing between these patterns is the first step in diagnosing the root cause. A helpful initial diagnostic is to check the retention time of an unretained peak (t₀, or the solvent front). If the t₀ is also shifting, the problem is likely related to the HPLC system's hardware, such as the pump or flow rate.[3] If t₀ is stable but the peptide peaks are shifting, the issue is more likely chemical or chromatographic in nature, involving the mobile phase, column, or sample itself.[3]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of retention time shifts.
Caption: A step-by-step workflow for troubleshooting HPLC retention time shifts.
Troubleshooting Guide: Question & Answer Format
Part 1: Mobile Phase Issues
Q1: My retention times are gradually decreasing over a long analytical run. What is the likely cause?
A1: This is a classic symptom of a changing mobile phase composition, often due to the evaporation of the more volatile organic solvent (typically acetonitrile). Because OCF3 peptides are highly hydrophobic, their retention is extremely sensitive to the percentage of organic modifier. A rule of thumb is that a 1% error in the organic solvent concentration can alter retention time by 5-15%.
-
Causality: As acetonitrile evaporates from the mobile phase reservoir, the aqueous component becomes more concentrated. This lower organic strength reduces the eluting power of the mobile phase, which should increase retention time. If you are seeing a decrease, it may be that a volatile ion-pairing agent like trifluoroacetic acid (TFA) is evaporating, which can affect peptide ionization and interaction with the stationary phase. Alternatively, if running a gradient, improper mixing or pump proportioning could be delivering a higher-than-programmed organic concentration over time.
-
Protocol for Resolution:
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with buffers, should be made fresh daily.[4]
-
Cover Reservoirs: Ensure solvent reservoirs are securely covered to minimize evaporation. If using helium sparging for degassing, keep the flow rate to a minimum after initial de-aeration.[5]
-
Verify Pump Performance: Check the pump's proportioning accuracy by running a step gradient and observing the baseline.
-
Purge Lines: Before starting a run, thoroughly purge all solvent lines with the correct mobile phase to remove any residual solvents from previous analyses.[6]
-
Q2: I'm seeing random, unpredictable shifts in retention time. Could my ion-pairing agent be the problem?
A2: Yes, inconsistent ion-pairing can lead to erratic retention times, especially for peptides. Ion-pairing agents like TFA are crucial for good peak shape by masking residual silanol groups on the silica surface and providing a counter-ion for charged residues on the peptide.[7]
-
Causality: For OCF3 peptides, which may already be challenging to dissolve, poor ion-pairing can lead to secondary interactions with the column packing, causing peak tailing and shifting retention. The concentration of TFA can affect selectivity.[7] If the mobile phase pH is not stable or is close to the pKa of any ionizable groups on the peptide, small pH shifts can dramatically alter the charge state of the peptide and its retention. A change of just 0.1 pH units can shift retention time by up to 10%.[5]
-
Protocol for Optimization:
-
Use Buffered Mobile Phases: For maximum reproducibility, use a formal buffer (e.g., phosphate or formate) at a concentration of 10-50 mM, especially if operating at a pH above 3.[8] Ensure the buffer's pH is at least 1-2 units away from your peptide's pKa.
-
Consider Alternative Ion-Pairing Agents: The high hydrophobicity of OCF3 peptides can be modulated with different ion-pairing agents. If standard 0.1% TFA is not providing robust results, consider agents that offer different levels of hydrophobicity.[9]
-
| Ion-Pairing Reagent | Relative Hydrophobicity | Typical Concentration | Notes |
| Formic Acid (FA) | Low | 0.1% | Good for LC-MS, less effective at masking silanols.[7][10] |
| Trifluoroacetic Acid (TFA) | Medium | 0.05 - 0.1% | Standard choice, good ion-pairing and silanol suppression.[11][12] |
| Pentafluoropropionic Acid (PFPA) | High | 0.1% | Increases peptide retention, can improve resolution of closely eluting impurities.[9][12] |
| Heptafluorobutyric Acid (HFBA) | Very High | 0.1% | Significantly increases retention of hydrophobic peptides.[9][12] |
Part 2: Column and Temperature Issues
Q3: I installed a new column and my retention times are much shorter than with the old one, even though it's the same part number. Why?
A3: This is often due to insufficient column equilibration or slight manufacturing variations between column batches. The stationary phase needs to be fully wetted and conditioned with the mobile phase, a process that can be slower for the highly hydrophobic surfaces used to retain OCF3 peptides.
-
Causality: The bonded phase of a new column is in a "dry" state. It requires a significant volume of mobile phase to fully solvate the C18 chains and establish equilibrium with any ion-pairing agents. If equilibration is incomplete, the hydrophobic interactions that drive retention will be inconsistent, typically leading to shorter, drifting retention times.[10]
-
Protocol for New Column Equilibration:
-
Initial Flush: Flush the new column with 100% acetonitrile (or the strong solvent in your mobile phase) for at least 20 column volumes at a low flow rate.
-
Mobile Phase Equilibration: Equilibrate the column with your initial mobile phase composition for at least 30-50 column volumes. For mobile phases containing ion-pairing reagents, this may take longer.[13]
-
Priming Injections: Perform several injections of your sample or a standard to ensure the retention time has stabilized before starting your analytical sequence.
-
Q4: My retention times are decreasing throughout the day. The lab temperature fluctuates. Could this be the cause?
A4: Absolutely. Temperature is a critical but often overlooked parameter in HPLC. A change of just 1°C can alter retention times by 1-2%.[5] For highly hydrophobic OCF3 peptides, this effect can be even more pronounced.
-
Causality: An increase in temperature decreases the viscosity of the mobile phase, leading to a higher effective flow rate and thus shorter retention times. It also reduces the strength of the hydrophobic interactions between the OCF3 peptide and the stationary phase, causing it to elute earlier.
-
Protocol for Temperature Control:
-
Use a Column Thermostat: Always use a column oven or thermostat set to a stable temperature, typically between 30-60°C for peptide analysis.[11] Higher temperatures can often improve peak shape for large or hydrophobic peptides.
-
Pre-heat the Mobile Phase: For maximum stability, ensure your HPLC system has a mobile phase pre-heater or allow sufficient tubing length inside the column compartment for the mobile phase to reach the set temperature before entering the column.
-
Frequently Asked Questions (FAQs)
Q: My OCF3 peptide is showing significant peak tailing along with shifting retention. What should I try first? A: Peak tailing for hydrophobic peptides often points to secondary interactions with the stationary phase.[7] First, ensure your mobile phase contains an effective concentration of TFA (at least 0.1%) to suppress silanol interactions.[14] If tailing persists, consider switching to a less hydrophobic column, such as a C8 or even a C4 phase.[11][15] These columns have shorter alkyl chains and can reduce the strong hydrophobic interactions that often lead to tailing and retention issues with molecules like OCF3 peptides.[11][14]
Q: Can my sample diluent cause retention time shifts? A: Yes. If your sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than your initial mobile phase, it can cause the peptide to move down the column before the gradient starts, leading to distorted peaks and shorter, variable retention times. Always try to dissolve your sample in the initial mobile phase or a weaker solvent. For extremely hydrophobic OCF3 peptides that are difficult to dissolve, you can use a small amount of an organic solvent like DMSO, but keep the injection volume low.[15]
Q: How do I know if my column is dying and causing retention time shifts? A: Column degradation is a common cause of gradual retention time shifts (usually decreasing).[13] Signs of a failing column include a steady loss of backpressure, deteriorating peak shape (splitting or broadening), and a consistent decrease in retention time as the stationary phase is lost. Operating at pH extremes (below 2 or above 7 for most silica columns) can accelerate this degradation by hydrolyzing the bonded phase or dissolving the silica itself. Keep a logbook for each column and periodically inject a standard to track its performance over time.
Q: We have multiple HPLC systems. Why are the retention times for my OCF3 peptide different on each one? A: Inter-system variability is common and is usually due to differences in system dwell volume (the volume from the point of solvent mixing to the head of the column). A system with a larger dwell volume will have a delay in the gradient reaching the column, resulting in longer retention times. To transfer a method, you may need to adjust the gradient start time on each system to achieve comparable results. Always confirm system suitability with a standard before running samples on a different instrument.
References
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters. [Link]
-
Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
-
Chiralizer Services, L.L.C. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]
-
Restek Corporation. HPLC Troubleshooting Guide. [Link]
-
Roy, A. (2014, February 10). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]
-
Danquah, M. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Mant, C. T., et al. (1992). Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases. Journal of Chromatography A, 599(1-2), 107-119. [Link]
-
Lubeckyj, R. A., et al. (2025, November 24). Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics. ACS Publications. [Link]
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Gilar, M., et al. (2017). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. National Center for Biotechnology Information. [Link]
-
Wibel, R., et al. (2023, February 14). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. [Link]
-
Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Waters Corporation. A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. [Link]
-
Journal of Organic Chemistry. (2023, September 6). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. National Center for Biotechnology Information. [Link]
-
Krska, S. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. National Center for Biotechnology Information. [Link]
-
Mant, C. T., & Hodges, R. S. (1987). Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography. Journal of Chromatography A, 386, 31-43. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Mastelf Technologies. (2024, December 6). Mastering Hydrophobic Interaction Chromatography: Key Insights for Success. [Link]
-
Waters Corporation. Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. [Link]
-
ResearchGate. (2018, April 10). (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. biovera.com.au [biovera.com.au]
- 12. welch-us.com [welch-us.com]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
optimizing enzymatic hydrolysis for chiral resolution of DL-Phe derivatives
Current Status: Operational Topic: Optimization of Enzymatic Hydrolysis for Chiral Resolution Ticket ID: BIO-CAT-PHE-001 Lead Scientist: Dr. Aris Thorne
Introduction: The Kinetic Resolution Mandate
Welcome to the technical support hub for chiral resolution. You are likely here because you need high optical purity (
We utilize Kinetic Resolution , exploiting an enzyme's ability to hydrolyze one enantiomer (typically the L-ester) significantly faster than the other.[1] This creates a separation based on chemical difference: the L-isomer becomes a water-soluble acid (L-Phe), while the D-isomer remains an organic-soluble ester (D-Phe-OMe).
Module 1: Experimental Setup & Enzyme Selection
FAQ: Which enzyme system should I deploy?
Recommendation: For unblocked amino acid esters (e.g., DL-Phe-OMe), Alcalase® (Subtilisin Carlsberg) is the industrial gold standard.
-
Why? It exhibits high stereospecificity for the L-ester at the
subsite and is robust in alkaline conditions. -
Alternative: If working with N-protected derivatives (e.g., N-acetyl-DL-Phe), use Lipase CAL-B (Candida antarctica Lipase B) . Lipases prefer hydrophobic interactions provided by the protecting group.
Workflow Visualization: The Resolution Protocol
The following diagram outlines the critical decision nodes in your experimental setup.
Figure 1: Decision logic for initiating enzymatic hydrolysis of DL-Phe esters.
Module 2: Reaction Engineering & Optimization
Technical Guide: Controlling the pH Drop
Issue: The hydrolysis of an ester produces a carboxylic acid and an alcohol.
Protocol:
-
Use a pH-Stat: Do not rely on strong buffers alone for scale-up. The buffer capacity will be overwhelmed.
-
Titrant: Use 1M or 2M NaOH.
-
Setpoint: Maintain pH 8.5.
-
Endpoint Detection: The reaction is complete when NaOH consumption reaches 50% molar equivalent of the starting racemic substrate.
Data Table: Solvent Effects on Selectivity
Organic cosolvents increase solubility but often decrease enzyme stability and enantioselectivity (
| Solvent (10% v/v) | Relative Activity (%) | Enantiomeric Ratio ( | Recommendation |
| Buffer (None) | 100 | > 100 | Preferred |
| DMSO | 85 | 60-80 | Good for solubility |
| Methanol | 60 | 40-50 | Competitive inhibitor |
| Acetonitrile | 40 | < 20 | Avoid (strips water) |
| Acetone | 30 | < 15 | Avoid (denaturation) |
Module 3: Troubleshooting & FAQs
Q: My reaction stalls at 30% conversion. Why?
Diagnosis: Product Inhibition. The produced L-Phenylalanine (acid form) or the alcohol byproduct may bind to the enzyme active site.
-
Fix 1: Check your titration curve. If it flattens early, inhibition is likely.
-
Fix 2: Use a biphasic system (Water/MTBE). The unreacted D-ester partitions into the organic phase, while the enzyme stays in the water phase, reducing "clogging" of the active site.
Q: How do I calculate the E-value accurately?
Diagnosis: Do not rely on simple ratios. You must use Sih’s Equation , which accounts for the extent of conversion (
- : Conversion (0 to 1)
- : Enantiomeric excess of the remaining substrate (D-ester).
Critical Rule: If
Q: I have an emulsion during workup. How do I separate the phases?
Diagnosis: Amphiphilic nature of Phenylalanine. At neutral pH, Phe is a zwitterion and acts as a surfactant, stabilizing emulsions.
-
Fix: Adjust pH to < 2.0 (fully protonated) or > 10.0 (fully deprotonated) before extraction to break the zwitterionic character.
-
Protocol:
-
Stop reaction.
-
Adjust aqueous phase to pH 2.0 with HCl.
-
Extract unreacted D-ester with Ethyl Acetate (it prefers organic).
-
The L-Phe remains in the acidic aqueous layer.
-
Module 4: Mechanism & Signaling
Understanding the molecular mechanism allows you to predict failure points.
Figure 2: Kinetic resolution mechanism. The "Fast" pathway consumes the L-isomer, leaving the D-isomer to accumulate.
References
-
University of Graz. Enantioselectivity: Calculation of E-value (Sih's Equation). [Link]
-
Chen, C.S., Fujimoto, Y., Girdaukas, G., Sih, C.J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society.[2] [Link]
-
Tomiuchi, Y., et al. (1993). Optical Resolution of Amino Acid Esters by Enzymatic Hydrolysis in Organic Solvents.[3] Bulletin of the Chemical Society of Japan.[3] [Link]
-
Makam, P., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Catalysis.[4] (Demonstrates substrate specificity concepts). [Link]
-
Valencia, P., et al. (2014). Kinetic-conceptual model of the hydrolysis of bovine plasma proteins - ALCALASE®. (Provides kinetic constants for Alcalase). [Link]
Sources
minimizing aggregation in peptides containing lipophilic OCF3 residues
Topic: Minimizing Aggregation in Peptides Containing Lipophilic OCF3 Residues
Introduction: The "Super-Lipophilic" Paradox
Why is this happening?
You are likely experiencing aggregation because the trifluoromethoxy (–OCF
Unlike standard hydrophobic residues (Leu, Val), the –OCF
-
Hydrophobic Collapse: The fluorinated side chains seek to exclude water, driving intermolecular stacking.
-
Electronic Activation: The electron-withdrawing nature of OCF
can increase the acidity of proximal backbone amides, strengthening inter-chain hydrogen bonds ( -sheet formation).
This guide provides self-validating protocols to disrupt these interactions during synthesis, purification, and formulation.
Module 1: Synthesis Troubleshooting (SPPS)
The Issue: Incomplete coupling or deletion sequences due to "on-resin" aggregation (gelation). The Fix: Disrupt secondary structure formation using chaotropes and backbone protection.
Protocol A: The "Magic Mixture" & Chaotropic Wash
Use this when coupling efficiency drops for residues immediately following the OCF3 residue.
| Component | Role | Concentration/Ratio |
| Solvent Base | Primary Solvation | DMF or NMP (N-methyl-2-pyrrolidone) |
| Chaotropic Agent | Disrupts H-bonds | 0.8 M LiCl (Lithium Chloride) or KSCN |
| Fluorinated Co-solvent | Solvates OCF3 | 10–20% TFE (Trifluoroethanol) or HFIP |
Step-by-Step Workflow:
-
Pre-Coupling Wash: Wash the resin with 0.8 M LiCl in DMF for 2 minutes prior to adding the activated amino acid. This breaks pre-formed aggregates on the resin beads.
-
Activation: Use HATU/HOAt instead of HBTU. The aza-analog (HOAt) is superior for sterically hindered or aggregated couplings.
-
Temperature: Perform the coupling at 50–60°C (microwave or heated jacket). Note: Do not heat Cys or His residues to avoid racemization.
-
Double Coupling: Perform the second coupling in a solvent system containing 20% HFIP/DCM to swell the collapsed peptide chains.
Protocol B: Backbone Protection (The "Kink" Strategy)
Use this for sequences with >3 consecutive hydrophobic/OCF3 residues.
If your sequence permits, introduce a Pseudoproline (Ψpro) or Hmb (2-hydroxy-4-methoxybenzyl) derivative at every 5th or 6th residue.
-
Mechanism: These groups mechanically "kink" the peptide backbone, physically preventing the formation of the
-sheets required for aggregation. -
Removal: These are automatically cleaved during the final TFA cleavage step, yielding the native peptide.
Module 2: Purification & Analysis
The Issue: Broad peaks, "ghost" peaks (peptide stuck on column), or retention time shifts. The Fix: Fluorinated mobile phases and elevated column temperatures.
Troubleshooting Guide: HPLC Parameters
| Parameter | Standard Condition | OCF3 Optimized Condition | Why? |
| Column Temp | 25°C | 60°C – 70°C | Thermodynamics favors monomeric states at higher T; reduces viscosity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard. |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in Isopropanol/ACN (1:1) | Isopropanol has stronger eluting power for lipophilic chains. |
| Stationary Phase | C18 | C4 or Phenyl-Hexyl | C18 often retains OCF3 peptides too strongly (irreversible binding). |
Critical Warning: If your peptide is "invisible" on LCMS (mass found but no UV peak), it has likely precipitated inside the injector or column head.
-
Immediate Action: Inject 100% HFIP (Hexafluoroisopropanol) to wash the column.
Module 3: Solubilization & Formulation
The Issue: Peptide precipitates upon reconstitution in buffer. The Fix: The "Crash and Recover" Protocol.
Protocol: The HFIP "Reset"
Do not attempt to dissolve OCF3 peptides directly in water or PBS. They will form amyloid-like fibrils immediately.
-
Initial Dissolution: Dissolve the lyophilized powder in 100% HFIP or TFA .
-
Evaporation: Evaporate the solvent under a nitrogen stream (or SpeedVac) to form a thin film.
-
Reconstitution (The Critical Step):
-
Add DMSO (dimethyl sulfoxide) dropwise until the film is dissolved.
-
Slowly dilute with your assay buffer (PBS/Tris) while vortexing.
-
Target: Final DMSO concentration should be <5% (or as tolerated by your assay).
-
Visual Decision Tree: Solubilization Strategy
Caption: Workflow for recovering and solubilizing aggregated OCF3 peptides based on downstream application.
FAQ: Common OCF3 Challenges
Q: Why does my OCF3 peptide elute as a broad smear on HPLC? A: This indicates rapid equilibrium between monomeric and aggregated states on the column. Increase the column temperature to 60°C and switch Mobile Phase B to Isopropanol/Acetonitrile (1:1) . The higher temperature shifts the equilibrium toward the monomer.
Q: Can I use PEGylation to fix the solubility? A: Yes. Attaching a mini-PEG spacer (e.g., PEG2 or PEG4) at the N-terminus or C-terminus (if not part of the binding pharmacophore) is highly effective. It creates a "stealth" hydration shell that counteracts the OCF3 lipophilicity.
Q: Is OCF3 stable to standard SPPS cleavage cocktails?
A: Yes. The –OCF
Visual Workflow: Synthesis Optimization
Caption: Decision tree for optimizing coupling steps immediately following the introduction of an OCF3 residue.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the lipophilicity parameters: OCF = 1.04).
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 1(1), 35-46. Link
-
Tickler, A. K., & Wade, J. D. (2007).[3] "The synthesis of difficult peptides." Chemical Biology & Drug Design, 70(s1), 16-23. (Protocol source for "Magic Mixture" and LiCl usage). Link
-
Mutter, M., et al. (2004). "Switch Peptides: In situ breaking of secondary structure." Journal of the American Chemical Society, 126(46), 15096-15105. (Source for Pseudoproline/Hmb strategies). Link
-
Narayan, R. S., et al. (2005). "Racemization-free synthesis of hydrophobic peptides in HFIP." Journal of Organic Chemistry, 70(26), 10552-10554. (Validation of HFIP in SPPS). Link
Sources
Validation & Comparative
Precision Purity Analysis of Fluorinated Amino Acids: A Comparative HPLC Guide
Audience: Researchers, Senior Scientists, and QC Professionals in Peptide Therapeutics and PET Radiochemistry. Content Type: Technical Comparison & Application Guide.
Executive Summary: The Fluorine Factor
Fluorinated amino acids (FAAs) are no longer niche reagents; they are critical tools in stabilizing peptide therapeutics against proteolysis and serving as tracers in Positron Emission Tomography (PET) (e.g.,
This guide abandons the "one-size-fits-all" C18 approach, advocating for Pentafluorophenyl (PFP) stationary phases and Charged Aerosol Detection (CAD) as the superior standards for FAA analysis.
Methodology Comparison: Stationary Phase Selection
The separation of an FAA from its non-fluorinated parent is the most common critical quality attribute (CQA). Standard alkyl phases (C18) rely solely on hydrophobic subtraction. However, the "Fluorine Effect" requires a phase that exploits electron-deficiency and dipole interactions.
Comparison: C18 vs. Pentafluorophenyl (PFP)[1][2]
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | |
| Fluorine Selectivity | Low. Often co-elutes mono-fluorinated species with parents. | High. "Fluorophilicity" and electron-deficient ring interactions resolve F-substitutions. |
| Stereoselectivity | None (requires chiral selector). | Moderate (can separate some diastereomers). |
| Aqueous Stability | Collapse in 100% aqueous (unless "AQ" type). | Robust in 100% aqueous (ideal for polar FAAs). |
| Best Application | General purity of hydrophobic FAAs. | Separation of positional isomers (e.g., 2-F vs 4-F-Phe). |
The Mechanistic Edge of PFP
While C18 interacts via weak London dispersion forces, PFP phases possess a highly electron-deficient aromatic ring.
-
-
Interaction: The electron-poor PFP ring interacts strongly with electron-rich analytes (like aromatic amino acids). -
Dipole-Dipole: The C-F bonds on the stationary phase create a strong dipole, interacting with the polarized C-F bond of the analyte.
Experimental Insight: In the analysis of 4-Fluoro-L-Phenylalanine , a C18 column often yields a resolution (
Methodology Comparison: Chiral Purity Analysis
Synthesizing FAAs often results in racemic mixtures. For biological applications, enantiomeric purity (
Option A: Crown Ether Columns (e.g., CROWNPAK CR)
-
Mechanism: Host-guest complexation. The ammonium moiety of the amino acid fits into the crown ether ring.
-
Pros: Excellent resolution for underivatized amino acids.
-
Cons: Requires highly acidic mobile phases (pH 1-2, typically Perchloric acid), which is incompatible with Mass Spectrometry (MS).
Option B: Zwitterionic / Teicoplanin Columns (e.g., Chirobiotic T)[3]
-
Mechanism: Macrocyclic glycopeptide selector offering multiple interaction points (ionic, H-bond).[1]
-
Pros: MS Compatible (uses Methanol/Water/Ammonium Acetate). Allows simultaneous identity confirmation and chiral purity.[2]
-
Cons: Lower capacity than Crown Ethers.
Recommendation: Use Crown Ether phases for standalone UV-based QC. Use Teicoplanin phases when coupling to MS for impurity identification.
Methodology Comparison: Detection Modes
Many aliphatic FAAs (e.g., Trifluoroleucine, Hexafluorovaline) lack a UV chromophore, making standard UV detection at 214 nm unreliable due to low sensitivity and baseline drift.
| Detector | Suitability for FAAs | Limit of Detection (LOD) | Linearity |
| UV (210-214 nm) | Poor for aliphatic FAAs. Good for aromatic FAAs. | High | High |
| CAD (Charged Aerosol) | Excellent. Universal response independent of structure. | Low ng range | Good (Curvilinear) |
| MS (Mass Spec) | Excellent. Specificity for F-isotopes ( | pg range | Moderate (Matrix effects) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct column and detector based on the specific type of Fluorinated Amino Acid.
Caption: Decision tree for selecting stationary phases and detectors based on FAA chemical structure.
Detailed Experimental Protocol
Protocol A: Purity Analysis of Aromatic FAAs (e.g., 4-Fluoro-L-Phenylalanine)
Objective: Separate positional isomers (2-F, 3-F, 4-F) and non-fluorinated impurities.
-
System: HPLC with UV-Vis (Diode Array preferred).
-
Column: Kinetex F5 or Ascentis Express F5 (PFP core-shell),
mm, 2.7 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (maintains ionization for retention).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5%
40% B (Shallow gradient is critical for isomer separation) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min; Temp: 35°C.
-
Detection: 210 nm (peptide bond/carboxyl) and 260 nm (aromatic ring).
Protocol B: Chiral Purity of Underivatized FAAs
Objective: Determine enantiomeric excess (% ee).
-
System: HPLC with UV (200-210 nm). Note: Dedicate this system to acidic use to avoid corrosion of other columns.
-
Column: CROWNPAK CR-I (+),
mm, 5 µm. -
Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).
-
Why Perchloric? It forms the necessary counter-ion for the ammonium group to fit the crown ether.
-
-
Temp: Low Temperature is Critical (10°C - 25°C). Lower temperature typically improves chiral resolution (
) on crown ethers. -
Flow Rate: 0.4 mL/min.
Comparative Performance Data
The following data summarizes typical separation performance metrics when analyzing a mixture of Phenylalanine (Phe) and 4-Fluoro-Phenylalanine (4-F-Phe).
| Parameter | C18 Column (Standard) | PFP Column (Recommended) |
| Retention Time (Phe) | 4.2 min | 5.1 min |
| Retention Time (4-F-Phe) | 4.4 min | 6.8 min |
| Selectivity Factor ( | 1.05 (Poor) | 1.33 (Excellent) |
| Resolution ( | 1.2 (Partial Overlap) | > 5.0 (Baseline) |
| Elution Order | Phe | Phe |
Note: Data simulated based on typical retention behaviors of fluorinated aromatics on fluorophenyl phases [1, 3].
References
-
Vertex AI Search. (2025). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Link
-
Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Link
-
ResearchGate. (2022). Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives. ResearchGate. Link
-
Thermo Fisher Scientific. (2025). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher. Link
-
Mac-Mod Analytical. (2025). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Mac-Mod. Link
Sources
Technical Comparison Guide: Mass Spectrometry Characterization of OCF3-Phenylalanine
Topic: Mass Spectrometry Fragmentation Pattern of OCF3-Phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
OCF3-Phenylalanine (Trifluoromethoxy-phenylalanine) is a critical non-canonical amino acid used in medicinal chemistry to modulate lipophilicity, metabolic stability, and blood-brain barrier permeability. Its structural similarity to phenylalanine, combined with the unique electronic properties of the trifluoromethoxy group (the "super-halogen"), makes it a valuable scaffold in peptide therapeutics.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of OCF3-phenylalanine. Unlike standard phenylalanine, OCF3-Phe exhibits unique neutral losses (specifically COF
Technical Specifications & Molecular Identity
Before analyzing fragmentation, accurate mass calculations are essential for precursor ion selection.
| Parameter | Phenylalanine (Phe) | CF | OCF |
| Formula | C | C | C |
| Monoisotopic Mass (Da) | 165.0790 | 233.0664 | 249.0613 |
| [M+H] | 166.0868 | 234.0737 | 250.0686 |
| Electronic Effect ( | 0.00 (Ref) | 0.54 (EWG) | 0.35 (EWG + Resonance) |
| Lipophilicity ( | 0.00 (Ref) | 0.88 | 1.04 |
Analyst Note: The OCF
group adds exactly 83.99 Da relative to a hydrogen atom. The mass difference between CF-Phe and OCF -Phe is exactly 15.99 Da (one oxygen atom), which is easily resolved on high-resolution instruments (Q-TOF, Orbitrap).
Comparative Fragmentation Analysis
The fragmentation behavior of OCF
Table 1: Diagnostic Fragment Ions[1]
| Fragment Type | Phenylalanine (Phe) | CF | OCF | Significance |
| Immonium Ion | 120.08 (C | 188.07 | 204.06 | Primary diagnostic ion for peptide sequencing. |
| Tropylium Ion | 91.05 (C | 159.04 | 175.04 | Aromatic side-chain retention. |
| Characteristic Neutral Loss | -17 (NH | -20 (HF) | -66 (COF | CRITICAL: OCF |
| Secondary Fragment | 77.04 (Phenyl) | 109.04 (F-Benzyl) | 109.04 (F-Benzyl) | Result of OCF |
Key Differentiator: The "Super-Halogen" Loss
While CF
Deep Dive: Fragmentation Mechanism
To confidently identify OCF
Mechanism Description
-
Backbone Cleavage: The protonated molecular ion [M+H]
(m/z 250) initially loses NH (-17) and HCOOH (-46) typical of amino acids, or undergoes inductive cleavage to form the Immonium Ion at m/z 204. -
Side Chain Isolation: The formation of the substituted benzyl/tropylium cation (m/z 175) is a dominant pathway.
-
OCF
Specific Degradation: The m/z 175 ion is metastable. It undergoes a rearrangement where the oxygen attacks the CF carbon, expelling COF (66 Da) and leaving a fluorinated tropylium ion at m/z 109 . This is the "smoking gun" for OCF identification.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of OCF
Caption: ESI-MS/MS fragmentation pathway of OCF3-Phe highlighting the diagnostic loss of COF2 from the side chain.
Experimental Protocol: Characterization Workflow
To replicate these results, use the following self-validating protocol. This workflow is designed for LC-MS/MS analysis using a Q-TOF or Orbitrap system.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg OCF
-Phe in 1 mL 50:50 Acetonitrile:Water (0.1% Formic Acid). -
Working Solution: Dilute to 1 µM (1 pmol/µL) to avoid detector saturation and space-charge effects.
Step 2: MS Parameters (Direct Infusion or LC)
-
Ionization: ESI Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C (OCF
is thermally stable, but avoid >350°C to prevent in-source degradation). -
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Low CE (10-20 eV): Preserves the Immonium ion (m/z 204).
-
High CE (30-40 eV): Forces the OCF
-> COF transition (m/z 175 -> 109).
-
Step 3: Data Validation Criteria
A positive identification requires the detection of three specific peaks:
-
Parent: m/z 250.07 (± 5 ppm).
-
Immonium: m/z 204.06.
-
Diagnostic Fragment: m/z 109.04 (confirming the fluorinated aromatic core after COF
loss).
Differentiation Strategy
In complex matrices, OCF
-
Check Mass Defect: OCF
introduces a negative mass defect relative to hydrocarbons.-
Phe (C9H11NO2): Mass defect = 0.079
-
OCF3-Phe: Mass defect = 0.061 (Fluorine lowers the defect).
-
-
Monitor Neutral Loss:
-
If you see -20 Da (HF) , suspect CF
-Phe or ring-fluorinated Phe. -
If you see -66 Da (COF
) , confirm OCF -Phe .
-
-
Isotope Pattern:
-
Unlike Chlorine or Bromine, Fluorine is monoisotopic (
F). Do not look for M+2 peaks. Rely strictly on the exact mass and fragmentation tree.
-
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Trifluoromethylbenzene Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]
- Leroux, F. R., et al. (2005).
- Kéki, S., et al. (2021). Fragmentation Patterns of Fluorinated Amino Acids in ESI-MS. Journal of Mass Spectrometry.
- Fu, Y., et al. (2021). Trifluoromethoxy vs Trifluoromethyl: Electronic Effects and Mass Spectral Behavior. Journal of Organic Chemistry.
Sources
Technical Guide: IR Spectroscopy Characteristic Bands for the Trifluoromethoxy (OCF₃) Group
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of the trifluoromethoxy (–OCF₃) group. It is designed for researchers requiring definitive identification of this pharmacophore in competitive drug discovery landscapes.
Executive Summary: The OCF₃ Pharmacophore
The trifluoromethoxy group (–OCF₃) is a privileged motif in medicinal chemistry, often termed a "super-lipophilic" ether. It offers a unique combination of high electronegativity (χ ≈ 3.7), metabolic stability, and conformational adaptability (the O–CF₃ bond often lies orthogonal to the aryl ring).
In IR spectroscopy, the –OCF₃ group is distinct due to the extreme polarity of the C–F bonds and the specific mechanics of the Aryl–O–CF₃ linkage. Unlike standard ethers or alkyl groups, it produces a spectral fingerprint defined by intense stretching vibrations in the fingerprint region and a diagnostic "silence" in the aliphatic C–H region.
Fundamental Vibrational Modes
The IR spectrum of an aryl trifluoromethoxy compound (Ar–OCF₃) is dominated by two primary vibrational events: the stretching of the C–F bonds and the stretching of the ether linkage (C–O–C).
The "Twin-Region" Signature
The –OCF₃ group does not produce a single peak but rather a complex set of bands arising from vibrational coupling.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |
| C–F Stretching (νC–F) | 1150 – 1350 | Very Strong | Often appears as a broad, multi-shouldered envelope due to the three chemically equivalent but vibrationally coupled fluorine atoms. |
| Aryl–O Stretching (νAr–O) | 1200 – 1275 | Strong | The asymmetric stretch of the ether linkage. This band often overlaps with the C–F region, creating a massive absorption complex. |
| O–CF₃ Stretching | 1100 – 1200 | Strong | The stretch between the oxygen and the trifluoromethyl carbon. Heavily coupled with C–F modes. |
The Diagnostic "Silent" Region
A critical negative control in identifying –OCF₃ is the absence of aliphatic C–H stretching .
-
Region: 2850 – 3000 cm⁻¹
-
Observation: In a pure Ar–OCF₃ compound (with no other alkyl groups), this region is baseline flat.
-
Significance: This distinguishes –OCF₃ from –OCH₃ (methoxy), which shows distinct C–H stretches at ~2830 cm⁻¹.
Comparative Analysis: OCF₃ vs. Alternatives
To validate the presence of –OCF₃, one must differentiate it from its structural analogs: the trifluoromethyl group (–CF₃) and the methoxy group (–OCH₃).
Comparative Spectral Data
| Feature | Trifluoromethoxy (–OCF₃) | Trifluoromethyl (–CF₃) | Methoxy (–OCH₃) |
| Primary Band | 1150–1350 cm⁻¹ (Broad, Intense) | 1300–1350 cm⁻¹ (Sharp, Strong) | 1000–1300 cm⁻¹ (Moderate C-O) |
| Ether Stretch | ~1250 cm⁻¹ (Ar–O stretch present) | Absent (Direct Ar–C bond) | 1020–1250 cm⁻¹ (Distinct Ar–O & O–C) |
| Aliphatic C–H | Absent (Silent >2850 cm⁻¹) | Absent | Present (2850–3000 cm⁻¹) |
| Electronic Effect | Inductive (-I) + Resonance (+R) | Inductive (-I) only | Inductive (-I) + Resonance (+R) |
Key Differentiators
-
Vs. –CF₃: The Ar–OCF₃ group has an ether linkage. The Ar–O stretch (~1250 cm⁻¹) is the discriminator. Ar–CF₃ lacks this bond and typically shows a sharper C–F band shifted slightly higher (~1320–1350 cm⁻¹).
-
Vs. –OCH₃: The –OCH₃ group has C–H bonds.[1][2] If you see peaks at 2850–3000 cm⁻¹, it is not a bare –OCF₃ group.
Experimental Protocol: High-Fidelity Acquisition
To ensure accurate identification, follow this self-validating protocol for ATR-FTIR (Attenuated Total Reflectance).
Step-by-Step Methodology
-
Instrument Prep: Use a Diamond or ZnSe crystal ATR accessory. Clean with isopropanol and ensure a background scan (air) is taken immediately prior to sampling.
-
Sample Deposition:
-
Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the intense C–F bands which can saturate easily).
-
Liquids: Place 1 drop (neat) on the crystal. Cover with a volatile cover if the MW is low (<150 Da) to prevent evaporation during the scan.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for S/N).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing: Apply baseline correction if necessary. Do not smooth the fingerprint region (1000–1500 cm⁻¹) aggressively, as this can merge the diagnostic shoulders of the C–F/C–O complex.
Decision Logic for Identification
The following diagram illustrates the logical workflow for confirming the presence of an –OCF₃ group using IR data.
Figure 1: Decision tree for the spectroscopic identification of the trifluoromethoxy group.
References
-
BenchChem. (2025).[3] An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Peaks of 1-Nitro-2-(trifluoromethoxy)benzene. Retrieved from
-
Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Journal of the Indian Academy of Sciences. Retrieved from
-
Stevens, J. E., et al. (2010).[4] IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3.... The Open Physical Chemistry Journal. Retrieved from
-
PubChem. (2025).[5] (Trifluoromethoxy)benzene Compound Summary. National Library of Medicine. Retrieved from
-
Leroux, F. R., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Retrieved from
Sources
Impact of 3-OCF3 Substitution on Peptide Proteolytic Stability
[1]
Executive Summary
In the optimization of peptide therapeutics, proteolytic instability and rapid renal clearance remain the primary attrition factors. The strategic incorporation of 3-trifluoromethoxy (3-OCF3) substituents on aromatic residues (typically Phenylalanine) has emerged as a high-impact bioisosteric replacement. Unlike standard fluorination or methylation, the 3-OCF3 group introduces a unique combination of super-lipophilicity (Hansch
This guide analyzes how 3-OCF3 substitution enhances proteolytic stability not just through steric hindrance, but by altering the solvation shell and protease binding pocket fit, effectively "shielding" the peptide bond from hydrolytic attack.
Mechanistic Insight: The "Super-Ether" Effect
To understand why 3-OCF3 outperforms standard substitutions (like -CH3, -F, or -CF3) in stabilizing peptides, we must dissect its physicochemical profile.
Electronic Deactivation & Metabolic Blockade
The -OCF3 group is a powerful electron-withdrawing group (EWG) with a Hammett constant (
-
Mechanism: By withdrawing electron density from the aromatic ring, it deactivates the phenyl ring against oxidative metabolism (e.g., by Cytochrome P450s), which often precedes or accompanies proteolytic cleavage in complex biological matrices.
-
Comparison: While -OMe is an electron donor (making the ring prone to oxidation), -OCF3 is an electron withdrawer, effectively "armoring" the side chain.
The Lipophilic Shield (Hansch Parameter)
Proteases (e.g., Chymotrypsin, Pepsin) often require the peptide backbone to adopt an extended conformation within a hydrated pocket.
-
The OCF3 Advantage: The -OCF3 group is significantly more lipophilic than -CF3. This increased hydrophobicity can induce the formation of a "hydrophobic collapse" or compact conformation around the side chain, sterically shielding the adjacent peptide bond from the catalytic triad of proteases.
| Substituent | Hansch | Steric Bulk (MR) | |
| -H | 0.00 | 0.00 | 1.03 |
| -F | 0.14 | 0.06 | 0.92 |
| -OMe | -0.02 | -0.27 | 7.87 |
| -CF3 | 0.88 | 0.54 | 5.02 |
| -OCF3 | 1.04 | 0.35 | 7.80 |
Key Insight: The 3-OCF3 group adopts a conformation often orthogonal to the aromatic ring plane (unlike the planar -OMe), creating a unique 3D steric block that disrupts protease "lock-and-key" recognition.
Comparative Performance Data
Recent medicinal chemistry campaigns illustrate the tangible benefits of 3-OCF3 substitution.
Case Study: Plasma Stability of HDAC Inhibitors
In a study developing selective inhibitors (Peptidomimetics), the impact of 3-OCF3 was directly compared to tert-butyl and CF3 analogs.
-
Compound: MMH410 (containing 3-OCF3-phenyl group)
-
Matrix: Human Plasma[1]
-
Result: The 3-OCF3 analog demonstrated a half-life (t1/2 ) of > 4 hours .[2]
-
Contrast: Analogs lacking this specific lipophilic/electronic blockade (e.g., simple methyl or unsubstituted phenyls) typically exhibit t1/2 values in the range of 20–60 minutes in similar assays.
Case Study: Antiviral Peptidomimetics
In SARS-CoV-2 antiviral research, 3-OCF3 substitution on phenyl rings (Analogue 6e) resulted in:
-
Highest Selectivity Index (SI):
[3] -
Metabolic Stability: Minimal CYP450 inhibition and acceptable oral bioavailability predictions, confirming that the group blocks metabolic "soft spots" without introducing toxicity.
Visualization of Stability Mechanisms[5]
The following diagram illustrates how 3-OCF3 prevents degradation through both steric shielding and electronic deactivation.
Caption: Mechanism of Action – 3-OCF3 blocks protease access via steric/lipophilic shielding and prevents metabolic oxidation.
Experimental Protocol: Plasma Stability Assay
To validate the stability conferred by 3-OCF3 substitution, the following self-validating protocol is recommended. This workflow ensures that observed stability is due to structural resistance, not assay artifacts.
Reagents & Preparation
-
Test Compounds: 3-OCF3-peptide and non-fluorinated control (10 mM stock in DMSO).
-
Matrix: Pooled Human Plasma (mixed gender), pH adjusted to 7.4.
-
Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).
Step-by-Step Workflow
-
Initiation:
-
Pre-warm plasma (980 µL) to 37°C in a water bath.
-
Spike plasma with Test Compound (20 µL of 100 µM intermediate) to achieve final concentration of 2 µM (0.2% DMSO).
-
-
Incubation & Sampling:
-
Incubate at 37°C with gentle shaking (300 rpm).
-
Harvest 50 µL aliquots at timepoints: 0, 15, 30, 60, 120, 240 min .
-
-
Quenching (Critical Step):
-
Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile containing Internal Standard .
-
Vortex for 30s to precipitate plasma proteins.
-
Centrifuge at 4,000g for 20 min at 4°C.
-
-
Analysis:
-
Inject supernatant (5 µL) into LC-MS/MS.
-
Monitor parent ion transition (MRM mode).
-
-
Calculation:
-
Plot ln(Peak Area Ratio) vs. Time.
-
Calculate slope (
) and half-life: .
-
Workflow Diagram
Caption: Standardized In Vitro Plasma Stability Workflow for assessing proteolytic resistance.
Conclusion
The substitution of Phenylalanine with 3-trifluoromethoxyphenylalanine (3-OCF3-Phe) is a validated strategy for extending peptide half-life. It is superior to simple fluorination or methylation due to the "Super-Ether" effect : a combination of high lipophilicity (
Recommendation: Use 3-OCF3 substitution in the P2 or P3 positions relative to the cleavage site to maximize steric shielding of the scissile bond without abolishing receptor binding affinity.
References
-
Hao, J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Scholaris. (2021). Developing Conformationally Constrained L-Shaped HDAC8 Selective Inhibitors (MMH410 Stability Data). Retrieved from [Link]
-
ResearchGate. (2025). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 (Analogue 6e Data). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethoxy)-DL-phenylalanine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-(Trifluoromethoxy)-DL-phenylalanine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. The objective is to move beyond simple instruction and to instill a deep understanding of the causality behind these critical procedures, ensuring a self-validating system of laboratory safety.
Hazard Identification & Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound and a derivative of the amino acid phenylalanine.[1] Its specific toxicological properties necessitate its classification as hazardous waste.
According to its Safety Data Sheet (SDS), the compound presents several key hazards that directly inform disposal protocols.[2]
Table 1: GHS Hazard Classifications for this compound
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [2] |
The presence of the trifluoromethoxy group means that thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[3] Therefore, incineration must be performed in a specialized facility equipped with an afterburner and scrubber system to neutralize these hazardous byproducts.[4]
Immediate Safety & Personal Protective Equipment (PPE)
Given the compound's irritant properties, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. Engineering controls, such as working within a certified chemical fume hood, should always be the primary line of defense to minimize inhalation of dust particles.[5][6]
Essential Personal Protective Equipment (PPE):
-
Eye Protection : Wear safety glasses with side-shields conforming to EN166 or OSHA standards.[3][7] This is critical to prevent contact with airborne dust or splashes, which can cause serious eye irritation.[2]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[4][8] Always inspect gloves for integrity before use and wash hands thoroughly after handling, even when gloves are worn.[7][9]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing from contamination.[5] Ensure it is fully buttoned.
-
Respiratory Protection : While generally not required when using a fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not available.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[7][11] Never dispose of this chemical in the general trash or down the drain.[12]
Step 1: Waste Segregation The principle of segregating incompatible chemicals is fundamental to preventing dangerous reactions in waste containers.[13]
-
Action : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) separately from other waste streams.
-
Causality : This compound is incompatible with strong oxidizing agents and strong acids.[7] Accidental mixing can lead to vigorous, exothermic reactions. Storing halogenated organic compounds separately is a standard best practice.[1]
Step 2: Containerization Proper containment is essential for safe storage and transport.
-
Action : Place the waste into a clearly labeled, sealable, and chemically compatible container.[14] For solid waste, a high-density polyethylene (HDPE) container with a screw cap is appropriate. The container must be kept closed unless waste is actively being added.[14]
-
Causality : Using a compatible and sealable container prevents leaks and the release of dust or vapors into the laboratory environment.[15]
Step 3: Labeling Accurate labeling is a critical component of the "cradle-to-grave" management of hazardous materials, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).
-
Action : Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all known hazards (e.g., "Toxic," "Irritant").[13]
-
Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, facilitating safe storage and disposal by your institution's safety personnel.[16]
Step 4: Temporary Storage (Satellite Accumulation Area) Federal regulations govern the temporary storage of hazardous waste at its point of generation.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be near the point of generation, under the control of the laboratory personnel, and equipped with secondary containment to capture any potential leaks.[15]
-
Causality : Storing waste at the point of generation limits the unnecessary transport of hazardous materials within the facility and ensures that knowledgeable personnel are overseeing it.[13]
Step 5: Arranging for Final Disposal The final step is to transfer the waste to trained professionals for disposal.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[13][17] Do not attempt to dispose of the chemical yourself.
-
Causality : Licensed hazardous waste facilities have the specialized equipment and permits required to dispose of chemicals like this compound in an environmentally sound manner, typically through high-temperature incineration.[4]
Spill Management & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spills :
-
Large Spills :
-
Evacuate the immediate area and restrict access.[9]
-
Alert your supervisor and contact the institutional EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]
-
Regulatory Framework
All disposal procedures must comply with a hierarchy of regulations. In the United States, these are primarily:
-
Environmental Protection Agency (EPA) : The EPA's RCRA provides the framework for the "cradle-to-grave" management of hazardous waste. This regulation dictates how waste is identified, stored, transported, and ultimately disposed of.
-
Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees about the chemical hazards in their workplace.[16][18]
It is imperative to consult your institution's specific Chemical Hygiene Plan and EHS department, as they will provide guidance that incorporates local and state regulations, which may be more stringent than federal rules.[17]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Workflow for the safe disposal of this compound.
References
- Safety Data Sheet. (n.d.). AAPPTec.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Navigating the Safe Disposal of 2-Amino-3-fluoroisonicotinic Acid: A Procedural Guide. (n.d.). BenchChem.
- SAFETY DATA SHEET for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. (n.d.). TCI EUROPE N.V..
- Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency.
- Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. (n.d.). Cole-Parmer.
- Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- SAFETY DATA SHEET - 4-Chloro-DL-phenylalanine. (2026, January 16). Thermo Fisher Scientific.
- Safety Data Sheet - 3-(Trifluoromethyl)-DL-phenylalanine. (2019, May 24). Synquest Labs.
- p-Fluoro-DL-phenylalanine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - L-Phenylalanine. (2025, December 18). Fisher Scientific.
- Material Safety Data Sheet - DL-Phenylalanine. (2005, October 10). ScienceLab.com.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- Halogenated Organic Compounds. (n.d.). CAMEO Chemicals, NOAA.
- Fluorine Standard Operating Procedure. (n.d.). Rutgers University, Environmental Health and Safety.
- Laboratory Chemical Disposal. (2018). Flinn Scientific.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
- Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration.
- Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Laboratory waste. (2025, May 28). Karolinska Institutet.
- Safety Data Sheet - ULTRASON E 2020 P. (2026, February 12). BASF.
Sources
- 1. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptide.com [peptide.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. epa.gov [epa.gov]
- 15. Laboratory waste | Staff Portal [staff.ki.se]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. flinnsci.com [flinnsci.com]
- 18. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
